UU-T01
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1417162-83-4 |
|---|---|
Molecular Formula |
C10H10N6O |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
1-hydroxy-5-[2-(2H-tetrazol-5-yl)ethyl]indazole |
InChI |
InChI=1S/C10H10N6O/c17-16-9-3-1-7(5-8(9)6-11-16)2-4-10-12-14-15-13-10/h1,3,5-6,17H,2,4H2,(H,12,13,14,15) |
InChI Key |
YGDLGRHJAGOPII-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CCC3=NNN=N3)C=NN2O |
Canonical SMILES |
C1=CC2=C(C=C1CCC3=NNN=N3)C=NN2O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of UU-T01, a Selective β-Catenin/Tcf4 Protein-Protein Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of UU-T01, a novel small molecule inhibitor. This compound targets the protein-protein interaction (PPI) between β-catenin and T-cell factor 4 (Tcf4), a critical node in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.
Core Mechanism of Action
This compound is a selective inhibitor of the β-Catenin/Tcf4 protein-protein interaction.[1] The aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of numerous cancers, particularly colorectal cancer.[2] This pathway's activation leads to the accumulation and nuclear translocation of β-catenin, where it binds to Tcf/LEF transcription factors, including Tcf4, to drive the expression of oncogenes like c-myc and cyclin D1.[2]
This compound was developed through a rational, fragment-based drug design approach that targeted key binding features within the Tcf4-binding pocket on β-catenin.[2] The molecule directly binds to β-catenin, physically obstructing its interaction with Tcf4.[1] By disrupting this critical PPI, this compound effectively cuts off the downstream signal transduction, preventing the transcription of tumor-promoting genes.[2] This targeted intervention makes this compound a promising candidate for anticancer therapies.
Quantitative Data Summary
The following tables summarize the key quantitative metrics defining the binding affinity, inhibitory activity, and selectivity of this compound.
Table 1: Binding Affinity and Inhibitory Potency of this compound
| Parameter | Value | Assay Method | Description |
| KD | 0.531 µM | Isothermal Titration Calorimetry (ITC) | Dissociation constant, measuring the direct binding affinity between this compound and β-catenin.[1][3] |
| Ki | 3.14 µM | Fluorescence Polarization (FP) | Inhibition constant, quantifying the potency of this compound in disrupting the β-catenin/Tcf4 interaction.[1][2] |
| Ki | 7.6 µM | AlphaScreen | Inhibition constant from an alternative PPI assay, confirming inhibitory activity.[3] |
Table 2: Selectivity Profile of this compound
| Interaction | Selectivity Fold | Assay Method | Description |
| β-catenin / E-cadherin | 28.9-fold | AlphaScreen | This compound is significantly less active against the interaction of β-catenin with E-cadherin compared to Tcf4.[2] |
| β-catenin / APC | 44.7-fold | AlphaScreen | This compound shows high selectivity against the β-catenin/APC interaction, another key PPI.[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the direct binding affinity (KD) of this compound to β-catenin.
-
Methodology:
-
Recombinant human β-catenin protein is purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
The protein solution is loaded into the sample cell of the microcalorimeter.
-
This compound is dissolved in the same buffer and loaded into the injection syringe.
-
A series of small, sequential injections of the this compound solution into the β-catenin solution is performed at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
The resulting data are fitted to a single-site binding model to calculate the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
2. Fluorescence Polarization (FP) Competitive Inhibition Assay
-
Objective: To measure the inhibitory constant (Ki) of this compound against the β-catenin/Tcf4 interaction.
-
Methodology:
-
A fluorescently labeled peptide derived from Tcf4 (e.g., FITC-Tcf4) is used as the probe.
-
In a multi-well plate, a constant concentration of recombinant β-catenin and the FITC-Tcf4 peptide are mixed. This results in a high FP signal due to the formation of a large, slow-tumbling complex.
-
Increasing concentrations of the inhibitor (this compound) are added to the wells.
-
This compound competes with the FITC-Tcf4 peptide for binding to β-catenin, displacing the peptide and causing a decrease in the FP signal.
-
The plate is incubated to reach equilibrium and the fluorescence polarization is measured using a plate reader.
-
The resulting dose-response curve is used to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
-
3. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Objective: To confirm the inhibitory activity (Ki) and assess the selectivity of this compound.
-
Methodology:
-
Two sets of beads, Donor and Acceptor beads, are used.
-
For the primary assay, one protein (e.g., His-tagged β-catenin) is bound to Donor beads (e.g., Nickel chelate), and its binding partner (e.g., Biotinylated-Tcf4) is bound to Acceptor beads (e.g., Streptavidin-coated).
-
When β-catenin and Tcf4 interact, the Donor and Acceptor beads are brought into close proximity.
-
Upon excitation at 680 nm, the Donor bead generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.
-
This compound is added in increasing concentrations, disrupting the PPI and causing a decrease in the AlphaScreen signal.
-
IC50 and Ki values are calculated from the dose-response curve. For selectivity assays, the Tcf4 peptide is replaced with peptides from E-cadherin or APC.
-
Visualizations
Diagram 1: Wnt/β-Catenin Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the Wnt pathway by binding to nuclear β-catenin, blocking its interaction with Tcf4.
Diagram 2: Experimental Workflow for Fluorescence Polarization Assay
Caption: Workflow for determining this compound inhibitory potency using a competitive fluorescence polarization assay.
Diagram 3: Logical Relationship of this compound's Cellular Effect
Caption: Logical flow illustrating how this compound binding leads to the inhibition of cancer cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
UU-T01 discovery and development
An In-depth Technical Guide to the Discovery and Development of ESO-T01, an In Vivo CAR-T Therapy Candidate
Introduction
ESO-T01 is an investigational, third-generation in vivo chimeric antigen receptor (CAR) T-cell therapy being developed by EsoBiotec SA for the treatment of relapsed/refractory multiple myeloma.[1][2] It represents a novel "off-the-shelf" approach to CAR-T therapy, designed to reprogram a patient's T-cells directly within the body, thereby eliminating the need for ex vivo cell manufacturing and pre-treatment lymphodepletion.[1][2][3] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of ESO-T01.
Core Technology: The ENaBL™ Platform
ESO-T01 is built upon EsoBiotec's proprietary Engineered NanoBody Lentiviral (ENaBL™) platform. This platform utilizes a third-generation, replication-deficient, self-inactivating lentiviral vector engineered for specific in vivo transduction of T-lymphocytes.[1][4] A key innovation of the ENaBL™ platform is its "immune shielded" design, rendering the vector resistant to phagocytosis and enabling systemic administration.[1][2][4] The vector carries a CAR construct targeting B-cell maturation antigen (BCMA), a well-validated target in multiple myeloma, under the control of a T-cell-specific synthetic promoter.[1][4]
Mechanism of Action
Upon intravenous administration, the ESO-T01 lentiviral vector is designed to specifically transduce a patient's T-cells in vivo. The vector delivers the genetic blueprint for a BCMA-targeting CAR. Once expressed on the surface of the T-cells, the CAR enables these newly programmed T-cells to recognize and eliminate BCMA-expressing multiple myeloma cells. This in vivo reprogramming aims to generate a persistent and effective anti-tumor immune response.
Signaling Pathway
Caption: Signaling cascade initiated by the binding of the BCMA CAR on the T-cell to the BCMA on the myeloma cell.
Preclinical Development
Preclinical evaluation of ESO-T01 has been conducted in humanized mouse models. These studies have been pivotal in establishing the proof-of-concept for the in vivo CAR-T approach.
Key Preclinical Findings
| Parameter | Result | Citation |
| In vivo Transduction | Highly effective and specific to T-cells | [1] |
| Anti-tumor Activity | Potent activity against cancer cells | [1] |
| CAR-T Cell Persistence | Long-term durability and efficacy | [1] |
| Vector Potency | High level of CAR T potency demonstrated in animal studies | [2] |
Experimental Workflow: Preclinical In Vivo Study
Caption: Generalized workflow for preclinical in vivo efficacy studies of ESO-T01.
Clinical Development
ESO-T01 is currently being evaluated in a Phase 1, multicenter, single-arm, open-label, dose-escalation clinical trial in China for the treatment of relapsed/refractory multiple myeloma.[3][5]
Clinical Trial Design
| Parameter | Description | Citation |
| Trial Identifier | NCT06791681 | [5] |
| Phase | 1 | [3] |
| Study Design | Single-arm, open-label, dose-escalation | [3][5] |
| Patient Population | Relapsed/refractory multiple myeloma | [2][5] |
| Primary Endpoints | Incidence and severity of cytokine release syndrome (CRS) and immune effector cell-associated neurotoxicity syndrome (ICANS), dose-limiting toxicities, and treatment-associated adverse effects | [2] |
| Key Secondary Endpoints | Preliminary efficacy, pharmacokinetics, and pharmacodynamics | [5] |
| Planned Enrollment | Up to 24 patients | [3] |
Preliminary Clinical Observations
Initial clinical data from the first dose level (0.25x10^9 transducing units per patient) have shown a favorable safety profile and promising efficacy.[2][3] Notably, the first patient treated achieved cancer-free bone marrow without requiring lymphodepletion.[2] The pharmacokinetic characteristics of the in vivo generated CAR-T cells appear to be comparable to those of conventional ex vivo autologous CAR-T therapies.[2][3]
Future Directions
The development of ESO-T01 and the underlying ENaBL™ platform holds the potential to significantly broaden patient access to CAR-T therapies by offering a more cost-effective and logistically simpler treatment paradigm.[2][3] Future development may include expansion to other hematological malignancies and potentially autoimmune diseases.[2]
Conclusion
ESO-T01 is a pioneering in vivo CAR-T therapy candidate with a novel mechanism of action and a promising early clinical profile. By reprogramming T-cells directly within the patient, it has the potential to overcome some of the major hurdles associated with current ex vivo CAR-T therapies. The ongoing clinical trial will be crucial in further defining the safety and efficacy of this innovative approach for patients with multiple myeloma.
References
- 1. EsoBiotec Begins Clinical Trial of In Vivo BCMA CAR-T Candidate ESO-T01 for Multiple Myeloma | EsoBiotec [esobiotec.com]
- 2. EsoBiotec Doses First Patient in Investigator Initiated Trial of In Vivo BCMA CAR-T Candidate ESO-T01 for Multiple Myeloma | EsoBiotec [esobiotec.com]
- 3. cgtlive.com [cgtlive.com]
- 4. EsoBiotec to Present Preclinical Proof-of-Concept Data for Its Off-the-Shelf ENaBL In Vivo Cell Therapy Platform at the 28th Annual Meeting of the American Society of Gene and Cell Therapy - BioSpace [biospace.com]
- 5. ClinConnect | A Study of ESO-T01 in Treating Relapsed/ Refractory [clinconnect.io]
The Wnt/β-Catenin Signaling Pathway and Its Inhibition by UU-T01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the canonical Wnt/β-catenin signaling pathway, a critical cellular cascade involved in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a known driver in various cancers, making it a significant target for therapeutic intervention. This document details the mechanism of the pathway and focuses on a specific small molecule inhibitor, UU-T01, which targets the crucial downstream protein-protein interaction between β-catenin and T-cell factor 4 (TCF4). Included are quantitative data for this compound, detailed experimental protocols for inhibitor characterization, and visualizations of the pathway and experimental workflows.
The Canonical Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is a highly regulated signal transduction cascade that controls gene expression. The central mediator of this pathway is β-catenin, a multifunctional protein whose cytoplasmic concentration is tightly controlled.
1.1. Pathway "Off" State (Absence of Wnt Ligand)
In the absence of a Wnt signal, cytoplasmic β-catenin is maintained at low levels through continuous degradation mediated by a "destruction complex". This complex is composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Casein Kinase 1α (CK1α) and Glycogen Synthase Kinase 3β (GSK3β). CK1α and GSK3β sequentially phosphorylate the N-terminus of β-catenin, creating a recognition site for the E3 ubiquitin ligase β-TrCP. This leads to the ubiquitination and subsequent proteasomal degradation of β-catenin. In the nucleus, T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors are bound to Wnt target genes, where they act as transcriptional repressors by recruiting co-repressors like Groucho.
1.2. Pathway "On" State (Presence of Wnt Ligand)
The binding of a Wnt ligand to its cell surface receptors, Frizzled (Fz) and LRP5/6, initiates the signaling cascade. This leads to the recruitment of the Dishevelled (Dvl) protein and the phosphorylation of LRP5/6. The activated receptor complex then sequesters the destruction complex at the plasma membrane, thereby inhibiting its function. As a result, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and subsequently translocates to the nucleus. In the nucleus, β-catenin displaces Groucho and binds to TCF/LEF transcription factors, acting as a co-activator to recruit other transcriptional machinery and initiate the expression of Wnt target genes, such as c-myc and cyclin D1, which promote cell proliferation.
This compound: A Small Molecule Inhibitor of the β-Catenin/TCF4 Interaction
The interaction between nuclear β-catenin and TCF4 is the final and critical step for the transcriptional activation of Wnt target genes. Disrupting this protein-protein interaction (PPI) is a promising strategy for downregulating the pathway in diseases where it is aberrantly active. This compound is a small molecule designed to inhibit this specific interaction.[1]
2.1. Mechanism of Action
This compound was developed using a hot spot-based bioisostere replacement strategy to mimic the carboxylic acid groups of TCF4 hot spot residues D16 and E17.[1] It directly binds to β-catenin in the groove that TCF4 would normally occupy, thus competitively inhibiting the formation of the β-catenin/TCF4 transcriptional complex.[1]
2.2. Quantitative Data for this compound
The binding and inhibitory activities of this compound have been quantified using various biophysical and biochemical assays.[1]
| Parameter | Method | Value | Target | Reference |
| KD (Dissociation Constant) | Isothermal Titration Calorimetry (ITC) | 531 nM | β-catenin | [1] |
| Ki (Inhibition Constant) | Fluorescence Polarization (FP) | 3.1 µM | β-catenin/TCF4 | [1] |
| Ki (Inhibition Constant) | AlphaScreen | 7.6 µM | β-catenin/TCF4 | [1] |
Experimental Protocols
The characterization of PPI inhibitors like this compound relies on a suite of biophysical and biochemical assays. Below are detailed methodologies for the key experiments cited.
3.1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Objective: To determine the dissociation constant (KD) of this compound binding to β-catenin.
-
Materials:
-
Purified human β-catenin (e.g., residues 138-686).
-
This compound compound.
-
ITC instrument (e.g., MicroCal ITC200).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 200 mM NaCl, 5% DMSO). Ensure the buffer for the protein and the ligand are identical to minimize heats of dilution.
-
-
Protocol:
-
Prepare a 5-50 µM solution of β-catenin in the assay buffer. Degas the solution.
-
Prepare a 50-500 µM solution of this compound in the identical, degassed assay buffer (typically 10-fold more concentrated than the protein).
-
Load the β-catenin solution into the sample cell of the calorimeter (approx. 300 µL).
-
Load the this compound solution into the injection syringe (approx. 100 µL).
-
Set the experimental parameters: temperature at 25°C, stirring speed at 750 rpm.
-
Perform an initial injection of 0.4 µL to remove any air from the syringe tip, followed by a series of 1-2 µL injections of the this compound solution into the sample cell every 150 seconds.
-
Record the heat change after each injection.
-
As a control, perform a titration of this compound into the assay buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the experimental data and fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH.
-
3.2. Fluorescence Polarization (FP) Assay
FP is a competitive binding assay used to measure the disruption of a PPI. It relies on the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein.
-
Objective: To determine the inhibition constant (Ki) of this compound for the β-catenin/TCF4 interaction.
-
Materials:
-
Purified human β-catenin.
-
Fluorescently labeled TCF4 peptide (e.g., FITC-labeled human TCF4 residues 7-51).
-
This compound compound at various concentrations.
-
FP-compatible microplates (e.g., black, 384-well).
-
Plate reader with FP capabilities.
-
Assay buffer (e.g., PBS with 0.01% Triton X-100).
-
-
Protocol:
-
Prepare a working solution of the FITC-TCF4 peptide (tracer) at a final concentration of ~2.5 nM in the assay buffer.
-
Prepare a working solution of β-catenin at a final concentration of ~10 nM in the assay buffer.
-
Prepare a serial dilution of this compound in assay buffer.
-
In the microplate wells, add the assay components in the following order:
-
Assay buffer
-
This compound solution (or DMSO for control)
-
β-catenin solution
-
FITC-TCF4 tracer solution
-
-
Include controls:
-
0% Inhibition (High Polarization): Tracer + β-catenin + DMSO.
-
100% Inhibition (Low Polarization): Tracer + DMSO.
-
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the fluorescence polarization using the plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the percentage of inhibition for each this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, if the KD of the tracer-protein interaction is known.
-
3.3. AlphaScreen Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another competitive binding assay that measures PPIs. It utilizes donor and acceptor beads that generate a signal only when brought into close proximity by a binding event.
-
Objective: To determine the inhibition constant (Ki) of this compound for the β-catenin/TCF4 interaction.
-
Materials:
-
His-tagged human β-catenin.
-
Biotinylated human TCF4 peptide.
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
-
This compound compound at various concentrations.
-
AlphaScreen-compatible microplates (e.g., white, opaque 384-well).
-
Plate reader with AlphaScreen detection capabilities.
-
Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
-
Protocol:
-
Prepare a serial dilution of the this compound compound.
-
Add His-tagged β-catenin and biotinylated TCF4 peptide to the wells at low nanomolar concentrations.
-
Add the this compound dilutions to the wells and incubate for 30-60 minutes at room temperature.
-
In subdued light, add a mixture of Streptavidin-Donor beads and Ni-Chelate Acceptor beads to all wells.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader (Excitation: 680 nm, Emission: 520-620 nm).
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow for PPI Inhibitor Discovery
The discovery and characterization of a PPI inhibitor like this compound typically follows a multi-stage workflow, starting from a high-throughput screen and progressing to detailed biophysical and cellular validation.
References
The Therapeutic Potential of UU-T01: A Technical Guide to a Novel Wnt/β-Catenin Signaling Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UU-T01 is a rationally designed small-molecule inhibitor that shows significant promise as a therapeutic agent by targeting the canonical Wnt/β-catenin signaling pathway. This pathway is aberrantly activated in numerous cancers, particularly colorectal cancer, making it a critical target for novel anti-cancer drug development. This compound acts by disrupting the crucial protein-protein interaction (PPI) between β-catenin and T-cell factor 4 (Tcf4), a downstream effector of the Wnt cascade. This disruption effectively curtails the transcription of various oncogenes, including c-myc and cyclin D1, which are pivotal in tumorigenesis. This technical guide provides an in-depth overview of the preclinical data on this compound, including its binding affinities, and detailed experimental protocols for the key assays used in its characterization.
Introduction
The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a fundamental role in embryonic development and adult tissue homeostasis. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to Tcf/Lef transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of target genes that drive cell proliferation and differentiation.
Dysregulation of this pathway, often through mutations in components of the destruction complex (e.g., APC) or in β-catenin itself, leads to the constitutive activation of Tcf4-mediated transcription, a hallmark of many cancers. This compound was developed through a rational, hot-spot-based drug design strategy to specifically inhibit the interaction between β-catenin and Tcf4, offering a targeted approach to silence this oncogenic signaling.
Mechanism of Action
This compound functions as a competitive inhibitor of the β-catenin/Tcf4 interaction. It was designed to mimic the binding of key Tcf4 hot-spot residues, specifically D16 and E17, to a positively charged pocket on the surface of β-catenin formed by residues K435 and K508. By occupying this binding site, this compound prevents the recruitment of Tcf4 to β-catenin, thereby inhibiting the formation of the active transcriptional complex. This targeted disruption has been shown to be highly selective for the β-catenin/Tcf4 interaction over other β-catenin PPIs, such as with E-cadherin and APC, which is a critical feature for minimizing off-target effects.[1]
Quantitative Preclinical Data
The binding affinity and inhibitory potency of this compound have been characterized using various biophysical and biochemical assays. The key quantitative data are summarized in the table below.
| Assay Type | Parameter | Value (µM) | Target Proteins |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 0.531 | This compound and wild-type β-catenin |
| Fluorescence Polarization (FP) | Inhibitory Constant (Ki) | 3.14 | Disruption of β-catenin/Tcf4 interaction |
| AlphaScreen | Inhibitory Constant (Ki) | 7.60 | Disruption of β-catenin/Tcf4 interaction |
Table 1: Summary of Quantitative Binding and Inhibition Data for this compound.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Fluorescence Polarization (FP) Assay
This assay is used to determine the inhibitory constant (Ki) of this compound for the β-catenin/Tcf4 interaction.
Principle: A fluorescently labeled Tcf4 peptide is used as a probe. When unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger β-catenin protein, its tumbling slows, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.
Protocol:
-
Reagents:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 1 mg/mL bovine gamma globulin (BGG), and 0.5 mg/mL 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS).
-
Human β-catenin (residues 138–686).
-
Fluorescein-labeled human Tcf4 peptide (residues 7-51).
-
This compound (or other test compounds) dissolved in DMSO.
-
-
Procedure:
-
Prepare a solution of β-catenin and the fluorescein-labeled Tcf4 peptide in the assay buffer. The concentrations should be optimized to achieve a significant polarization window.
-
Dispense the protein-peptide mixture into a black, low-flange, non-binding surface 384-well plate.
-
Add serial dilutions of this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects the assay (typically ≤ 1%).
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader with excitation and emission filters appropriate for fluorescein (e.g., 485 nm excitation, 535 nm emission).
-
-
Data Analysis:
-
The Ki value is calculated by fitting the data to the Morrison equation for tight-binding inhibitors or other appropriate models, depending on the inhibitor's potency relative to the protein concentrations used.
-
Isothermal Titration Calorimetry (ITC)
This technique directly measures the heat released or absorbed during the binding of this compound to β-catenin, allowing for the determination of the dissociation constant (Kd).
Principle: ITC measures the heat change that occurs when two molecules interact. A solution of the ligand (this compound) is titrated into a solution of the protein (β-catenin), and the heat of interaction is measured after each injection.
Protocol:
-
Reagents:
-
Dialysis Buffer: A suitable buffer in which both the protein and the compound are stable and soluble (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM TCEP). It is critical that the buffer used to dissolve the protein and the ligand is identical to minimize heats of dilution.
-
Purified human β-catenin (e.g., residues 138-686).
-
This compound dissolved in the final dialysis buffer.
-
-
Procedure:
-
Thoroughly dialyze the β-catenin protein against the chosen ITC buffer. Dissolve this compound in the final dialysate.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
Load the β-catenin solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial small injection to account for any diffusion from the syringe tip, followed by a series of injections of the this compound solution into the β-catenin solution.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated to obtain the heat of binding for each injection.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay also measures the disruption of the β-catenin/Tcf4 interaction.
Principle: Donor and Acceptor beads are coated with molecules that will bind to β-catenin and Tcf4, respectively. When β-catenin and Tcf4 interact, the beads are brought into close proximity. Excitation of the Donor bead results in the generation of singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal. An inhibitor will disrupt the protein-protein interaction, separating the beads and causing a decrease in the signal.
Protocol:
-
Reagents:
-
Assay Buffer: A buffer compatible with the AlphaScreen chemistry (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).
-
N-terminally His6-tagged human β-catenin (residues 138–686).
-
C-terminally biotinylated human Tcf4 (residues 7–51).
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
-
This compound (or other test compounds) dissolved in DMSO.
-
-
Procedure:
-
In a 384-well plate, add the His6-tagged β-catenin and biotinylated Tcf4 in the assay buffer.
-
Add serial dilutions of this compound.
-
Incubate at room temperature to allow for the protein-protein interaction and inhibitor binding to reach equilibrium.
-
Add a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads in the dark.
-
Incubate the plate in the dark for a specified time (e.g., 1-2 hours) to allow for bead-protein binding.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Cell-Based Assays (General Workflow)
While specific detailed protocols for this compound in cell lines like HCT116 and SW480 are not extensively published, a general workflow for assessing its activity would be as follows:
Cell Growth Inhibition Assay (e.g., MTT or CellTiter-Glo):
-
Seed colon cancer cells (e.g., HCT116 or SW480) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Luciferase Reporter Assay:
-
Transfect HCT116 cells with a Tcf/Lef-responsive luciferase reporter construct (e.g., TOPFlash). A control plasmid with mutated Tcf binding sites (FOPFlash) should be used in parallel.
-
After transfection, treat the cells with different concentrations of this compound.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the TOPFlash activity to the FOPFlash activity to determine the specific inhibition of Wnt/β-catenin signaling.
Visualizations
Wnt/β-Catenin Signaling Pathway and Point of Intervention for this compound
Wnt/β-catenin pathway and this compound's intervention point.
Experimental Workflow for Ki Determination using Fluorescence Polarization
Workflow for Fluorescence Polarization assay.
Conclusion
This compound represents a promising, rationally designed inhibitor of the Wnt/β-catenin signaling pathway. Its ability to selectively disrupt the β-catenin/Tcf4 protein-protein interaction provides a targeted approach for the treatment of cancers driven by aberrant Wnt signaling. The preclinical data demonstrate high-affinity binding and effective inhibition of this key interaction. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this compound and other similar targeted therapies. Future studies should focus on comprehensive in vivo efficacy and toxicity profiling to fully elucidate the therapeutic potential of this novel compound.
References
Methodological & Application
Application Notes and Protocols for UU-T01, a β-catenin/Tcf4 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
UU-T01 is a selective small molecule inhibitor of the protein-protein interaction (PPI) between β-catenin and T-cell factor 4 (Tcf4).[1][2] This interaction is a critical downstream step in the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. By directly binding to β-catenin, this compound prevents the formation of the β-catenin/Tcf4 complex, thereby inhibiting the transcription of Wnt target genes, such as c-myc and cyclin D1, that drive oncogenesis. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and to investigate its mechanism of action.
Mechanism of Action
The canonical Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. In the "off" state, a destruction complex composed of Axin, adenomatous polyposis coli (APC), and glycogen synthase kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to Frizzled (FZD) receptors and LRP5/6 co-receptors, the destruction complex is inactivated. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors, including Tcf4, to activate the transcription of target genes. This compound directly binds to β-catenin, physically blocking its interaction with Tcf4 and thereby inhibiting downstream gene transcription.[1][3]
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the reported in vitro binding and inhibitory activities of this compound.
| Parameter | Value | Assay Type | Reference |
| Ki | 3.14 µM | Fluorescence Polarization | [2] |
| Ki | 7.6 µM | AlphaScreen | [3] |
| KD | 531 nM | Isothermal Titration Calorimetry (ITC) | [3] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for this compound Inhibition of β-catenin/Tcf4 Interaction
This protocol describes a competitive binding assay to determine the inhibitory activity of this compound on the β-catenin/Tcf4 interaction using fluorescence polarization.
Materials:
-
Recombinant human β-catenin (residues 138-686)
-
FITC-labeled human Tcf4 peptide (e.g., residues 7-51)
-
This compound
-
Assay Buffer: 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 2 mM KH2PO4, 100 µg/mL bovine gamma globulin, 0.01% Triton-X 100, pH 7.4
-
Black, non-binding 96-well or 384-well plates
-
Plate reader capable of measuring fluorescence polarization with excitation at 485 nm and emission at 535 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer.
-
Prepare solutions of β-catenin and FITC-Tcf4 in the assay buffer. The final concentrations in the assay will be approximately 10 nM for β-catenin and 2.5 nM for FITC-Tcf4.[1] Optimal concentrations should be determined empirically by performing saturation binding experiments.
-
-
Assay Procedure:
-
Add 50 µL of the β-catenin solution to each well of the microplate.
-
Add 25 µL of the this compound serial dilutions to the wells. For control wells, add 25 µL of assay buffer (for maximum polarization) or a known inhibitor (positive control).
-
Mix the plate gently and incubate for 30-60 minutes at room temperature.
-
Add 25 µL of the FITC-Tcf4 solution to all wells.
-
Seal the plate and incubate for 3 hours at room temperature on an orbital shaker to reach equilibrium.[1]
-
Measure the fluorescence polarization (mP) of each well using the plate reader.
-
-
Data Analysis:
-
Subtract the background mP values (wells with buffer only).
-
Normalize the data by setting the mP value of wells with β-catenin and FITC-Tcf4 (no inhibitor) as 0% inhibition and the mP value of wells with only FITC-Tcf4 as 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Fluorescence Polarization assay workflow for this compound.
AlphaScreen Assay for this compound Inhibition of β-catenin/Tcf4 Interaction
This protocol outlines a homogeneous proximity-based assay to measure the inhibition of the β-catenin/Tcf4 interaction by this compound.
Materials:
-
N-terminally His6-tagged recombinant human β-catenin (residues 138-686)[2]
-
C-terminally biotinylated human Tcf4 peptide (e.g., residues 7-51)[2]
-
This compound
-
AlphaScreen Nickel Chelate Acceptor beads
-
AlphaScreen Streptavidin Donor beads
-
AlphaScreen Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 1.0 mg/ml BSA, and 0.05% CHAPS[4]
-
White, opaque 384-well microplates
-
Plate reader capable of AlphaScreen detection (excitation at 680 nm, emission at 520-620 nm).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the AlphaScreen Assay Buffer.
-
Prepare solutions of His6-β-catenin and biotinylated-Tcf4 in the assay buffer. Optimal concentrations should be determined by cross-titration experiments, with starting concentrations around 20 nM for His6-β-catenin and 5 nM for biotinylated-Tcf4.[5]
-
Prepare a suspension of Acceptor and Donor beads in the assay buffer in the dark. The final concentration of beads in the assay is typically 10-20 µg/mL.[4][5]
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilutions to the wells of the microplate. For control wells, add 5 µL of assay buffer (for maximum signal) or a known inhibitor (positive control).
-
Add 5 µL of the His6-β-catenin solution to all wells.
-
Add 5 µL of the biotinylated-Tcf4 solution to all wells.
-
Mix the plate gently and incubate for 60 minutes at room temperature.
-
Add 10 µL of the bead suspension to all wells in subdued light.
-
Seal the plate and incubate for 1-3 hours at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with buffer only).
-
Normalize the data by setting the signal of wells with all reagents except the inhibitor as 0% inhibition and the signal of wells without His6-β-catenin as 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: AlphaScreen assay workflow for this compound.
Conclusion
The provided protocols for Fluorescence Polarization and AlphaScreen assays offer robust and sensitive methods for the in vitro characterization of this compound as an inhibitor of the β-catenin/Tcf4 protein-protein interaction. These assays are suitable for determining the potency of this compound and can be adapted for high-throughput screening of other potential inhibitors of this critical oncogenic pathway. The detailed understanding of the Wnt/β-catenin signaling pathway and the mechanism of action of this compound will aid researchers in designing further experiments to explore its therapeutic potential.
References
- 1. Assay in Summary_ki [bdb99.ucsd.edu]
- 2. High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for UU-T01 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
A Comprehensive Guide to Utilizing UU-T01, a Selective β-Catenin/T-Cell Factor 4 (Tcf4) Interaction Inhibitor, in Cellular and Molecular Biology Research.
These application notes provide a detailed overview of this compound, a small molecule inhibitor, and its utility in cell culture for investigating the Wnt/β-catenin signaling pathway. The protocols outlined below are intended to guide researchers in effectively using this compound for various cellular assays.
Introduction to this compound and the Wnt/β-Catenin Signaling Pathway
This compound is a selective inhibitor of the protein-protein interaction between β-catenin and T-cell factor 4 (Tcf4).[1][2] This interaction is a critical downstream step in the canonical Wnt signaling pathway. In the absence of a Wnt signal, cytoplasmic β-catenin is targeted for degradation by a destruction complex. Upon Wnt stimulation, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin.[3] In the nucleus, β-catenin binds to Tcf/Lef transcription factors, including Tcf4, to activate the transcription of Wnt target genes that are involved in a myriad of cellular processes such as proliferation, differentiation, and migration.[4]
Dysregulation of the Wnt/β-catenin pathway is implicated in numerous diseases, particularly in cancer, where mutations in pathway components can lead to the constitutive activation of Tcf4-mediated transcription.[5][6] this compound, by disrupting the β-catenin/Tcf4 interaction, offers a valuable tool to probe the function of this pathway and to investigate its therapeutic potential.
Quantitative Data Summary
While extensive quantitative data for this compound in various cell lines is still emerging in the public domain, the following table summarizes its known biochemical properties. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| Parameter | Value | Reference |
| Binding Affinity (KD) | 0.531 µM (for direct binding to β-catenin) | [1] |
| Inhibitory Constant (Ki) | 3.14 µM (for β-catenin/Tcf4 interaction) | [1][2] |
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for this compound.
Figure 1. Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Wnt Reporter Assay
This protocol is designed to quantify the activity of the Wnt/β-catenin signaling pathway in response to this compound treatment using a Tcf/Lef-responsive luciferase reporter.
Materials:
-
Cells of interest (e.g., HEK293T, SW480, HCT116)
-
Tcf/Lef luciferase reporter plasmid (e.g., TOPFlash)
-
Control reporter plasmid (e.g., FOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Wnt3a conditioned medium (or recombinant Wnt3a)
-
Dual-luciferase reporter assay system
-
Luminometer
Experimental Workflow:
Figure 2. Workflow for the Wnt reporter assay.
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the Tcf/Lef reporter plasmid (e.g., TOPFlash) and a Renilla luciferase plasmid for normalization using a suitable transfection reagent. As a negative control, transfect a separate set of cells with a mutant Tcf/Lef reporter (e.g., FOPFlash).
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Wnt Stimulation: Stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a for 6-24 hours. For cell lines with constitutively active Wnt signaling (e.g., SW480), this step may be omitted.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity of this compound-treated cells to the vehicle-treated control.
Protocol 2: Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of cancer cell lines with aberrant Wnt/β-catenin signaling.
Materials:
-
Cancer cell lines (e.g., SW480, HCT116, HT29)
-
This compound
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well plates
-
Microplate reader
Experimental Workflow:
Figure 3. Workflow for the cell proliferation assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well).
-
Adherence: Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM). Include a vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Assay: At each time point, add the cell proliferation reagent according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) of β-catenin and Tcf4
This protocol is used to demonstrate the disruption of the β-catenin-Tcf4 interaction by this compound.
Materials:
-
Cells with active Wnt signaling (e.g., SW480 or Wnt3a-stimulated HEK293T)
-
This compound
-
Co-IP Lysis/Wash Buffer
-
Antibody against β-catenin or Tcf4 for immunoprecipitation
-
Antibodies against β-catenin and Tcf4 for Western blotting
-
Protein A/G magnetic beads or agarose resin
-
SDS-PAGE and Western blotting reagents
Experimental Workflow:
Figure 4. Workflow for Co-Immunoprecipitation.
Procedure:
-
Cell Treatment: Treat cells with an effective concentration of this compound (determined from previous assays) or vehicle for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against the "bait" protein (e.g., anti-β-catenin) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with Co-IP wash buffer to remove unbound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the "bait" (e.g., β-catenin) and the potential interacting "prey" protein (e.g., Tcf4). A decrease in the co-immunoprecipitated protein in the this compound-treated sample compared to the vehicle control indicates disruption of the interaction.
Conclusion
This compound is a valuable research tool for studying the Wnt/β-catenin signaling pathway. By selectively inhibiting the interaction between β-catenin and Tcf4, it allows for the detailed investigation of the downstream consequences of this pathway's activation. The protocols provided here offer a framework for utilizing this compound in various cell-based assays to elucidate its effects on gene transcription, cell proliferation, and protein-protein interactions. As with any small molecule inhibitor, it is crucial for researchers to perform appropriate dose-response and time-course experiments to determine the optimal conditions for their specific experimental system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 4. β-catenin inhibitors in cancer therapeutics: intricacies and way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Gene Therapy Dosage in Mouse Models: A Case Study on ESO-T01
Disclaimer: Information regarding a specific compound designated "UU-T01" is not publicly available in the reviewed scientific literature. The following application notes and protocols are based on the publicly available preclinical data for ESO-T01 , an investigational in vivo CAR-T cell therapy, and are intended to serve as a comprehensive example for researchers working with similar therapeutic modalities.
Introduction
ESO-T01 is an investigational, systemically administered, "off-the-shelf" treatment that utilizes an immune-shielded lentiviral vector to reprogram T-lymphocytes within the body into Chimeric Antigen Receptor (CAR)-T cells targeting B-cell maturation antigen (BCMA).[1][2] This approach aims to provide the therapeutic benefits of CAR-T therapy without the need for ex vivo cell manufacturing and lymphodepleting chemotherapy.[1][2] Preclinical studies in humanized mouse models have been crucial in establishing proof-of-concept, demonstrating potent anti-tumor activity, and informing initial clinical trial dosing.[1]
These notes provide a detailed overview of the preclinical dosing strategy for a therapy like ESO-T01 in mouse models, including recommended dosages, administration protocols, and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of ESO-T01 in mouse models.
Table 1: Preclinical Dosage and Administration of ESO-T01 in Mouse Models
| Parameter | Details | Source |
| Compound | ESO-T01 (in vivo BCMA CAR-T cell therapy) | [1] |
| Vector Type | Immune-shielded, replication-deficient, self-inactivating lentiviral vector | [1][2] |
| Animal Model | Humanized mice | [1] |
| Administration Route | Intravenous (systemic) | [1] |
| Dosage | Single injection below 1x10⁶ Transducing Units (TU) | [2] |
| Frequency | Single dose | [1] |
Table 2: General Guidelines for Administration Volumes in Mice [3]
| Administration Route | Recommended Maximum Volume | Needle Gauge |
| Intravenous (IV) | < 0.2 mL | 27-30 G |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 G |
| Subcutaneous (SC) | < 2-3 mL (divided sites) | 25-27 G |
| Oral (PO) | up to 10 mL/kg | 18-20 G (gavage) |
Experimental Protocols
In Vivo Efficacy Study in a Humanized Mouse Xenograft Model
This protocol outlines a typical experiment to evaluate the anti-tumor efficacy of a systemically delivered in vivo CAR-T therapy in a mouse model of multiple myeloma.
Objective: To assess the anti-tumor activity of a single intravenous dose of the therapeutic vector in humanized mice bearing tumors.
Materials:
-
Humanized mice (e.g., immunodeficient mice engrafted with human hematopoietic stem cells)
-
Human multiple myeloma cell line (BCMA-positive)
-
Therapeutic vector (e.g., ESO-T01)
-
Phosphate-Buffered Saline (PBS) or other appropriate vehicle control
-
Sterile syringes and needles (27-30 G)
-
Animal restraint device
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Culture and harvest human multiple myeloma cells.
-
Subcutaneously inject a defined number of tumor cells into the flank of each humanized mouse.
-
Monitor mice regularly for tumor growth.
-
-
Animal Randomization:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Dosing Preparation:
-
Thaw the therapeutic vector on ice.
-
Dilute the vector to the final desired concentration (e.g., <1x10⁶ TU in <0.2 mL) with sterile PBS.
-
-
Administration:
-
Warm the tail of the mouse under a heat lamp to dilate the lateral tail vein.
-
Place the mouse in a restraint device.
-
Administer a single intravenous injection of the prepared vector solution or vehicle control into the lateral tail vein.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health status.
-
At the study endpoint, collect blood samples for analysis of CAR-T cell populations via flow cytometry.
-
Euthanize mice and collect tumors and other tissues for further analysis (e.g., histology, immunohistochemistry).
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of in vivo CAR-T cell therapy.
Experimental Workflow
Caption: Workflow for in vivo efficacy studies.
References
- 1. EsoBiotec Begins Clinical Trial of In Vivo BCMA CAR-T Candidate ESO-T01 for Multiple Myeloma | EsoBiotec [esobiotec.com]
- 2. EsoBiotec to Present Preclinical Proof-of-Concept Data for Its Off-the-Shelf ENaBL In Vivo Cell Therapy Platform at the 28th Annual Meeting of the American Society of Gene and Cell Therapy - BioSpace [biospace.com]
- 3. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols for UU-T01
For Researchers, Scientists, and Drug Development Professionals
Introduction
UU-T01 is a selective small-molecule inhibitor of the β-Catenin/T-cell factor 4 (Tcf4) protein-protein interaction (PPI) with a Ki value of 3.14 µM.[1] It directly binds to β-catenin with a KD value of 0.531 µM.[1] By disrupting the β-catenin/Tcf4 complex, this compound effectively inhibits the canonical Wnt signaling pathway, which is aberrantly activated in numerous cancers, particularly colorectal cancer. These application notes provide detailed protocols for the solubilization, preparation, and handling of this compound for in vitro and in vivo studies.
Chemical Properties
| Property | Value |
| Molecular Weight | 230.23 g/mol |
| Formula | C10H10N6O |
| CAS Number | 1417162-83-4 |
| Appearance | Solid, Off-white to pink |
| Storage (Powder) | 3 years at -20°C |
| Storage (In Solvent) | 6 months at -80°C, 1 month at -20°C |
Solubility Data
This compound exhibits solubility in various solvent systems. For optimal results, it is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1][2] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
| Solvent/System | Solubility | Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 434.35 mM | Ultrasonic treatment may be needed.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 10.86 mM | Yields a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 10.86 mM | Yields a clear solution.[1] |
Experimental Protocols
Preparation of Stock Solutions
1. High-Concentration DMSO Stock (100 mg/mL):
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic bath.
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL (e.g., for 10 mg of this compound, add 100 µL of DMSO).
-
Vortex the solution vigorously.
-
If necessary, place the tube in an ultrasonic bath for short intervals until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
2. Standard Stock Solutions (1 mM, 5 mM, 10 mM):
The following table provides the required volume of DMSO for preparing standard stock solutions from a given mass of this compound.
| Desired Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 4.3435 mL | 21.7174 mL | 43.4348 mL |
| 5 mM | 0.8687 mL | 4.3435 mL | 8.6870 mL |
Preparation of In Vivo Formulation
This protocol provides a method for preparing a this compound formulation suitable for in vivo experiments, yielding a clear solution of at least 2.5 mg/mL.
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline.
-
Protocol (for 1 mL final volume):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration of this compound will be 2.5 mg/mL.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in the Wnt signaling pathway.
Caption: Experimental workflow for the preparation of this compound solutions.
References
Application of UU-T01 in Colorectal Cancer Research: Information Not Available
Despite a comprehensive search of publicly available scientific literature and research databases, no information was found regarding a compound designated "UU-T01" in the context of colorectal cancer research.
Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including data presentation, experimental procedures, and visualizations of signaling pathways or experimental workflows related to this compound's application in this field.
It is possible that "this compound" is an internal compound designation not yet disclosed in public forums, a very recent discovery that has not been published, or a misidentification.
Researchers, scientists, and drug development professionals seeking information on novel therapeutics for colorectal cancer are encouraged to consult recent publications and clinical trial databases for validated and publicly disclosed compounds. Key areas of ongoing research in colorectal cancer therapeutics include targeting signaling pathways such as:
-
Wnt/β-catenin signaling pathway: A fundamental pathway in development that is aberrantly activated in the majority of colorectal cancers.
-
EGFR signaling pathway: Targeted by approved therapies, though resistance mechanisms are a key area of research.
-
MAPK signaling pathway: A downstream effector of EGFR and other receptor tyrosine kinases.
-
PI3K/AKT/mTOR pathway: Critical for cell growth, proliferation, and survival.
-
TGF-β signaling pathway: Plays a complex, context-dependent role in tumor progression.
-
Notch signaling pathway: Involved in cell fate decisions and stem cell maintenance.
For the most current and detailed information on specific drug candidates, it is recommended to refer to peer-reviewed scientific journals, presentations from major cancer research conferences, and official clinical trial registries.
Application Notes & Protocols for High-Throughput Screening Using UU-T01 as a Reference Compound
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing high-throughput screening (HTS) to identify and characterize small molecule inhibitors of the Wnt/β-catenin signaling pathway, using UU-T01 as a reference inhibitor.
Introduction to this compound
This compound is a novel small molecule inhibitor that specifically targets the protein-protein interaction (PPI) between β-catenin and T-cell factor 4 (Tcf4).[1] This interaction is a critical downstream step in the canonical Wnt/β-catenin signaling pathway.[1] Dysregulation and aberrant activation of this pathway are implicated in the development and progression of numerous cancers, particularly colorectal cancer.[1] By blocking the β-catenin/Tcf4 interaction, this compound effectively curtails the transcription of Wnt target genes, such as c-myc and cyclin D1, which are essential for tumor cell proliferation.[1] this compound demonstrates a potent inhibitory constant (Ki) and exhibits high selectivity against other PPIs involving β-catenin, such as with E-cadherin and APC.[1] These characteristics make this compound an excellent tool for studying Wnt/β-catenin signaling and a valuable reference compound in HTS campaigns aimed at discovering novel inhibitors of this pathway.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a highly conserved signal transduction system that plays a crucial role in embryonic development and adult tissue homeostasis.[2][3] In the absence of a Wnt ligand, a "destruction complex" composed of APC, Axin, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1][2] Upon binding of Wnt to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[3] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[2][4] In the nucleus, β-catenin binds to TCF/LEF transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of target genes that drive cell proliferation.[4]
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
High-Throughput Screening Protocols
The following protocols describe a primary biochemical screen to identify inhibitors of the β-catenin/Tcf4 interaction and a secondary cell-based assay to confirm their activity in a cellular environment.
Primary Screen: AlphaScreen for β-catenin/Tcf4 Interaction
This protocol utilizes AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology, a bead-based assay ideal for HTS of PPIs.
Principle: Two different bead types, Donor and Acceptor beads, are coated with molecules that will interact. When His-tagged β-catenin bound to Nickel Chelate (Ni-NTA) Donor beads is brought into close proximity with Biotinylated-Tcf4 bound to Streptavidin-coated Acceptor beads, a chemiluminescent signal is generated upon excitation. Small molecule inhibitors that disrupt this interaction will decrease the signal.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris pH 7.4, 100 mM NaCl, 0.1% BSA.
-
Recombinant Proteins: Prepare stock solutions of His-tagged β-catenin and Biotinylated-Tcf4 in Assay Buffer. The optimal concentration should be determined empirically through titration experiments but is typically in the low nanomolar range.
-
Compound Plates: Prepare 384-well compound plates with test compounds and this compound (as a positive control) serially diluted in DMSO. A typical screening concentration is 10 µM.[5]
-
Bead Slurry: Prepare a working solution of Ni-NTA Donor beads and Streptavidin Acceptor beads in Assay Buffer in amber tubes to protect from light.
-
-
Assay Procedure (384-well plate format):
-
Dispense 50 nL of compound solution from the compound plates into the assay plates.
-
Add 5 µL of a solution containing His-tagged β-catenin to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a solution containing Biotinylated-Tcf4 to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the bead slurry containing both Donor and Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The signal from wells containing only DMSO serves as the maximum signal (100% interaction).
-
The signal from wells containing a saturating concentration of this compound serves as the minimum signal (0% interaction).
-
Calculate the percentage of inhibition for each test compound.
-
Hits are typically identified as compounds that cause inhibition greater than three standard deviations from the mean of the control wells.[5]
-
Confirm hits by generating dose-response curves to determine the IC50 value.
-
Caption: A typical workflow for a high-throughput screening campaign.
Secondary Screen: TOP/FOP Flash Reporter Assay
This cell-based assay confirms the activity of primary hits in a cellular context by measuring the transcriptional activity of TCF/LEF.
Principle: Cells are co-transfected with two reporter constructs: one containing multiple TCF/LEF binding sites upstream of a luciferase gene (TOP Flash) and a negative control with mutated binding sites (FOP Flash). Activation of the Wnt pathway leads to an increase in TOP Flash activity but not FOP Flash. Inhibitors will reduce the TOP/FOP ratio.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T or other suitable cells in a 96-well plate.
-
Co-transfect cells with TOP Flash and FOP Flash reporter plasmids.
-
Allow cells to express the reporters for 24 hours.
-
-
Assay Procedure:
-
Treat the transfected cells with Wnt3a conditioned media (or another Wnt pathway activator) to stimulate signaling.
-
Concurrently, add serial dilutions of hit compounds or this compound.
-
Incubate for 16-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the TOP/FOP ratio for each well.
-
Normalize the data to the Wnt3a-stimulated control.
-
Generate dose-response curves and calculate the IC50 values for the active compounds.
-
Data Presentation
Quantitative data from primary and secondary screens should be organized for clear comparison.
| Compound ID | Primary Screen IC50 (µM) (AlphaScreen) | Secondary Screen IC50 (µM) (TOP/FOP) | Ki (µM)[1] | Selectivity vs. β-catenin/E-cadherin[1] | Selectivity vs. β-catenin/APC[1] |
| This compound | 5.2 | 8.1 | 3.14 | 28.9-fold | 44.7-fold |
| Hit Compound 1 | 2.8 | 5.5 | Not Determined | Not Determined | Not Determined |
| Hit Compound 2 | 10.5 | 25.3 | Not Determined | Not Determined | Not Determined |
| Negative Control | >100 | >100 | Not Determined | Not Determined | Not Determined |
Note: The IC50 values for Hit Compounds are hypothetical examples for illustrative purposes. Ki and selectivity data for this compound are from published literature.[1]
References
- 1. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 3. An update on Wnt signaling pathway in cancer - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for UU-T01 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
UU-T01 is a novel small-molecule inhibitor that disrupts the Wnt/β-catenin signaling pathway by targeting the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4).[1] The dysregulation of the Wnt/β-catenin pathway is a critical factor in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[2][3][4][5] Preclinical evidence suggests that inhibiting this pathway can suppress tumor growth, induce apoptosis, and potentially overcome resistance to conventional cancer therapies.[2][3] These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic or additive effects of this compound in combination with other standard-of-care and emerging cancer drugs.
While specific preclinical data on this compound in combination therapies is not yet publicly available, the following protocols are based on established methodologies for evaluating Wnt pathway inhibitors in similar contexts.[2][4][6]
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling cascade is crucial for embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation, survival, and differentiation. In many cancers, mutations in pathway components lead to the constitutive activation of this pathway. This compound directly inhibits the final transcriptional activation step by preventing the binding of β-catenin to TCF4.[1]
Rationale for Combination Therapy
The rationale for combining this compound with other anticancer agents is to achieve synergistic or additive effects through complementary mechanisms of action, potentially leading to enhanced tumor cell killing, delayed onset of drug resistance, and reduced therapeutic doses to minimize toxicity.
-
Chemotherapy: Many chemotherapeutic agents induce DNA damage and cell cycle arrest. The Wnt/β-catenin pathway is implicated in cell cycle regulation and DNA damage repair. Combining this compound with chemotherapy could prevent cancer cells from repairing the damage induced by chemotherapy, leading to increased apoptosis.[2]
-
Targeted Therapy: Other signaling pathways, such as the MAPK and PI3K/Akt pathways, often exhibit crosstalk with the Wnt/β-catenin pathway. Dual targeting of these interconnected pathways can result in a more potent anti-tumor response.
-
Immunotherapy: Emerging evidence suggests a role for the Wnt/β-catenin pathway in creating an immunosuppressive tumor microenvironment by excluding T-cell infiltration.[6] Inhibition of this pathway with this compound may sensitize tumors to immune checkpoint inhibitors.[2][4][6]
Quantitative Data Summary
Currently, there is no publicly available quantitative data from preclinical studies evaluating this compound in combination with other cancer drugs. The table below is a template for summarizing such data once it becomes available.
| Combination | Cell Line | Assay | This compound IC50 (µM) | Partner Drug IC50 (µM) | Combination Index (CI) | Effect | Reference |
| This compound + [Chemotherapy] | e.g., SW480 | Cell Viability | Data unavailable | Data unavailable | Data unavailable | Synergistic/Additive/Antagonistic | Future Study |
| This compound + [Targeted Drug] | e.g., HCT116 | Apoptosis | Data unavailable | Data unavailable | Data unavailable | Synergistic/Additive/Antagonistic | Future Study |
| This compound + [Immunotherapy] | Co-culture model | Cytotoxicity | Data unavailable | Data unavailable | Data unavailable | Synergistic/Additive/Antagonistic | Future Study |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The following are detailed, generalized protocols for assessing the efficacy of this compound in combination with other cancer drugs.
Protocol 1: In Vitro Cell Viability Assay to Determine Synergy
This protocol outlines the use of a colorimetric assay (e.g., MTT or MTS) to assess the effect of this compound in combination with another drug on the viability of cancer cell lines with known Wnt pathway activation (e.g., SW480, HCT116).
Materials:
-
Cancer cell line with active Wnt signaling (e.g., SW480, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Combination partner drug (stock solution in appropriate solvent)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the partner drug, both alone and in combination (either at a constant ratio or as a matrix).
-
Remove the medium and add 100 µL of medium containing the drugs to the respective wells. Include vehicle control wells.
-
Incubate the plate for 72 hours.
-
Add 10-20 µL of MTT/MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add 100 µL of solubilization solution and incubate until formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine the nature of the interaction.
Protocol 2: In Vitro Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound in combination with another drug.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound and partner drug
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound, the partner drug, their combination at predetermined concentrations (e.g., IC50 values), and a vehicle control.
-
Incubate for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: In Vivo Xenograft Model for Combination Therapy
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in combination with another anticancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line for implantation (e.g., SW480)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Partner drug formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Partner drug alone
-
Group 4: this compound + Partner drug
-
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Analyze the data to compare tumor growth inhibition between the different treatment groups.
Conclusion
The targeted inhibition of the Wnt/β-catenin pathway with this compound represents a promising strategy in cancer therapy. The provided protocols offer a framework for the systematic evaluation of this compound in combination with other anticancer agents. Such studies are essential to identify synergistic interactions that could translate into more effective and durable clinical responses for patients with Wnt-driven malignancies. Further research is warranted to elucidate the full potential of this compound in combination regimens.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wnt Pathway-Targeted Therapy in Gastrointestinal Cancers: Integrating Benchside Insights with Bedside Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of RNAi-based β-catenin inhibition on immunosuppressive Wnt-activated tumors in combination with IDOi/PD-1 immunotherapy. - ASCO [asco.org]
Application Notes and Protocols for Western Blot Analysis Following UU-T01 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UU-T01 is a small molecule inhibitor that selectively targets the protein-protein interaction between β-catenin and T-cell factor 4 (Tcf4).[1][2] This interaction is a critical downstream step in the canonical Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[2] By disrupting the β-catenin/Tcf4 complex, this compound effectively inhibits the transcription of Wnt target genes, such as c-myc and cyclin D1, which are crucial for tumor cell proliferation and survival.[2]
These application notes provide a detailed protocol for performing Western blot analysis to assess the efficacy of this compound treatment in a relevant cancer cell line (e.g., HCT116, a human colorectal cancer cell line with an activating mutation in β-catenin). The protocol outlines the steps for cell lysis, protein quantification, gel electrophoresis, protein transfer, and immunodetection of key proteins in the Wnt/β-catenin pathway.
Key Protein Targets for Western Blot Analysis
-
Total β-catenin: To assess the overall expression level of β-catenin. This compound is not expected to alter total β-catenin levels, as it inhibits its function rather than promoting its degradation.[3]
-
Active (non-phosphorylated) β-catenin: To specifically detect the transcriptionally active form of β-catenin.
-
c-myc: A downstream target gene of the Wnt/β-catenin pathway, its expression is expected to decrease following this compound treatment.[2]
-
Cyclin D1: Another critical downstream target of Wnt/β-catenin signaling involved in cell cycle progression. Its expression should also be downregulated by this compound.[2]
-
Housekeeping protein (e.g., GAPDH, β-actin): As a loading control to ensure equal protein loading across all lanes.
Data Presentation
The following tables summarize hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on protein expression in HCT116 cells. The data is presented as the relative band intensity normalized to the loading control (GAPDH) and expressed as a fold change relative to the vehicle-treated control group.
Table 1: Effect of this compound on the Expression of Wnt/β-catenin Pathway Proteins
| Treatment (24 hours) | Total β-catenin (Fold Change) | Active β-catenin (Fold Change) | c-myc (Fold Change) | Cyclin D1 (Fold Change) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 0.98 | 0.95 | 0.45 | 0.52 |
| This compound (20 µM) | 0.96 | 0.92 | 0.21 | 0.28 |
Table 2: Densitometry Analysis of Protein Bands (Arbitrary Units)
| Treatment | Total β-catenin | Active β-catenin | c-myc | Cyclin D1 | GAPDH |
| Vehicle (DMSO) | 15,234 | 14,890 | 18,765 | 16,543 | 15,500 |
| This compound (10 µM) | 14,987 | 14,145 | 8,444 | 8,602 | 15,450 |
| This compound (20 µM) | 14,765 | 13,700 | 3,941 | 4,632 | 15,600 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM and 20 µM) or vehicle (DMSO) for the specified duration (e.g., 24 hours).
Detailed Western Blot Protocol
1. Cell Lysis
-
After treatment, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
3. Sample Preparation for Electrophoresis
-
To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer (4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
Briefly centrifuge the samples before loading onto the gel.
4. SDS-PAGE (Polyacrylamide Gel Electrophoresis)
-
Prepare a 10% or 12% polyacrylamide gel, depending on the molecular weight of the target proteins.[1]
-
Load 20-30 µg of protein per lane into the wells of the gel. Include a pre-stained protein ladder in one lane to monitor protein separation and transfer efficiency.[1]
-
Run the gel in 1x running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS) at 100-120 V until the dye front reaches the bottom of the gel.[1]
5. Protein Transfer
-
Activate a PVDF membrane by immersing it in methanol for 15-30 seconds, followed by a brief wash in deionized water and then equilibration in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) and perform the protein transfer in 1x transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol) at 100 V for 60-90 minutes or overnight at 4°C at a lower voltage.
6. Immunodetection
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[5]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle shaking.
-
Anti-β-catenin antibody
-
Anti-active-β-catenin antibody
-
Anti-c-myc antibody[5]
-
Anti-cyclin D1 antibody
-
Anti-GAPDH or Anti-β-actin antibody
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target proteins to the intensity of the loading control (GAPDH or β-actin).
Mandatory Visualizations
Caption: Wnt signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
Troubleshooting & Optimization
UU-T01 off-target effects and mitigation
Disclaimer: The following information is provided for a hypothetical kinase inhibitor, designated UU-T01, as no specific public information is available for a compound with this name. The content below is based on general principles and common issues associated with kinase inhibitor development and is intended to serve as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
This compound is a hypothetical small molecule kinase inhibitor. Its primary intended target is [Example: Tyrosine Kinase X (TKX) ], a key enzyme implicated in the proliferation of certain cancer cells. The objective of this compound is to selectively bind to the ATP-binding site of TKX, thereby inhibiting its downstream signaling and inducing apoptosis in malignant cells.
Q2: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
Off-target effects refer to the unintended interactions of a drug with proteins other than its intended target.[1] For kinase inhibitors, this often means the inhibition of other kinases, which can lead to unforeseen biological consequences and potential toxicities.[2][3][4] Due to the high degree of similarity in the ATP-binding sites across the human kinome, achieving absolute specificity is a significant challenge in kinase inhibitor development.[5]
Q3: How can I determine if the cellular phenotype I'm observing is due to an off-target effect of this compound?
Distinguishing on-target from off-target effects is a critical step in preclinical evaluation. A multi-pronged approach is recommended:
-
Chemical Proteomics: Employ techniques like affinity chromatography coupled with mass spectrometry to identify all proteins that bind to this compound in an unbiased manner.[6]
-
Kinome-wide Profiling: Screen this compound against a broad panel of kinases to identify unintended targets.[2][5]
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or RNAi to eliminate the intended target (e.g., TKX). If the phenotype persists upon treatment with this compound in these cells, it is likely due to an off-target effect.[7]
-
Rescue Experiments: In cells lacking the primary target, express a resistant mutant of the target that is not inhibited by this compound. If the phenotype is not reversed, it suggests off-target activity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Cell Toxicity at Low Concentrations | This compound may be potently inhibiting a critical off-target kinase essential for cell survival. | 1. Perform a dose-response curve to determine the IC50 for toxicity. 2. Conduct a kinome-wide selectivity screen to identify potent off-targets.[2] 3. Compare the toxicity IC50 with the IC50 for on-target and off-target kinases. |
| Discrepancy Between Biochemical and Cellular Potency | The cellular environment may influence drug availability, or off-target effects could be contributing to the cellular phenotype. | 1. Evaluate target engagement in a cellular context using assays like NanoBRET.[8] 2. Investigate cellular uptake and metabolism of this compound. 3. Perform phosphoproteomics to assess the impact of this compound on downstream signaling of both on- and off-targets.[6] |
| Paradoxical Pathway Activation | Inhibition of one kinase can sometimes lead to the activation of a parallel or feedback pathway.[2][3] | 1. Use western blotting or other pathway analysis tools to investigate the activation state of related signaling pathways. 2. Consider the possibility of retroactivity, where a downstream perturbation can affect upstream components.[3][9] |
| Inconsistent Results Across Different Cell Lines | The expression levels of on-target and off-target kinases can vary significantly between cell lines.[10] | 1. Characterize the expression levels of the primary target and key off-targets in the cell lines being used. 2. Choose cell lines with high on-target and low off-target expression for on-target validation studies. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
This table illustrates a hypothetical kinase selectivity profile for this compound, comparing its potency against the intended target (TKX) and several representative off-targets.
| Kinase Target | IC50 (nM) | Selectivity Index (Off-target IC50 / On-target IC50) |
| TKX (On-Target) | 10 | - |
| Kinase A | 500 | 50 |
| Kinase B | 1,200 | 120 |
| Kinase C | 85 | 8.5 |
| Kinase D | >10,000 | >1,000 |
Data is hypothetical and for illustrative purposes only.
Table 2: Comparison of Biochemical and Cellular Activity
This table presents a hypothetical comparison of this compound's activity in biochemical assays versus cell-based assays.
| Assay Type | Metric | Value |
| Biochemical Assay | TKX Inhibition (IC50) | 10 nM |
| Cell-Based Assay | Anti-proliferative Activity (EC50) | 50 nM |
| Cell-Based Assay | Target Engagement (NanoBRET IC50) | 25 nM |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Kinome-wide Selectivity Profiling
Objective: To identify the off-target kinases of this compound across a broad representation of the human kinome.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested at a fixed concentration (e.g., 1 µM).
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins). These services typically offer panels of hundreds of purified, active kinases.[2]
-
Assay Format: The assays are typically fluorescence- or luminescence-based, measuring the residual kinase activity after incubation with the inhibitor.[5]
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentration is determined. For significant off-targets (e.g., >50% inhibition), follow-up dose-response experiments are conducted to determine the IC50 value.
-
Selectivity Calculation: Calculate the selectivity index by dividing the IC50 of the off-target kinase by the IC50 of the on-target kinase (TKX).[5]
Protocol 2: Cellular Target Engagement Assay (NanoBRET)
Objective: To quantify the binding of this compound to its intended target (TKX) within living cells.
Methodology:
-
Cell Line Engineering: Create a stable cell line expressing a fusion protein of the target kinase (TKX) and NanoLuciferase.
-
Cell Plating: Seed the engineered cells into a multi-well plate.
-
Compound Treatment: Add a cell-permeable fluorescent tracer that binds to the ATP-binding site of the kinase, along with varying concentrations of the competitor compound (this compound).
-
BRET Measurement: After an incubation period, measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of the fluorescent tracer to the NanoLuc-tagged kinase results in a high BRET signal.
-
Data Analysis: this compound will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal. Plot the BRET signal against the concentration of this compound to determine the IC50 value for target engagement.[8]
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Workflow for off-target identification.
Caption: Troubleshooting off-target effects.
References
- 1. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Improving the In Vivo Efficacy of ESO-T01
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of ESO-T01, an investigational B-cell maturation antigen (BCMA)-directed in vivo chimeric antigen receptor T-cell (CAR-T) therapy.
Frequently Asked Questions (FAQs)
Q1: What is ESO-T01 and how does it work?
A1: ESO-T01 is a third-generation, replication-deficient, self-inactivating lentiviral vector designed to reprogram a patient's own T-cells in vivo to express a BCMA-targeted CAR.[1][2][3] This "off-the-shelf" therapy is administered as a single intravenous infusion and does not require prior lymphodepletion.[1][4] The core of ESO-T01's function lies in its ability to deliver a CAR transgene specifically to T-lymphocytes within the body, transforming them into potent cancer-fighting cells that can recognize and eliminate multiple myeloma cells expressing BCMA.[2][5]
Q2: What is the ENaBL™ platform?
A2: The Engineered NanoBody Lentiviral (ENaBL™) platform is the proprietary technology developed by EsoBiotec used to create ESO-T01.[1][5] This platform utilizes a lentiviral vector that is "immune shielded" and resistant to phagocytosis, allowing it to persist in circulation and efficiently transduce T-cells.[1][2][3] A key feature of the ENaBL™ platform is its high level of specificity for T-cells, which is achieved through the use of a nanobody that targets a T-cell specific surface protein. This targeted delivery system has demonstrated a high level of CAR-T potency in animal studies.[1][5]
Q3: What are the main advantages of an in vivo CAR-T therapy like ESO-T01 compared to conventional ex vivo CAR-T therapies?
A3: The primary advantages of ESO-T01's in vivo approach include:
-
"Off-the-shelf" availability: Eliminates the need for personalized manufacturing, reducing waiting times for patients.[4]
-
Simplified treatment process: Administered as a single intravenous dose in a short timeframe (less than 10 minutes) and does not require lymphodepleting chemotherapy beforehand.[4]
-
Potential for lower cost: The simplified manufacturing and administration process may lead to a significant reduction in the overall cost of treatment compared to ex vivo CAR-T therapies.[5]
-
Reduced logistical complexity: Avoids the complex and time-consuming process of collecting, engineering, and re-infusing a patient's T-cells.[1]
Q4: What preclinical in vivo efficacy has been observed with ESO-T01?
A4: Preclinical studies in humanized mouse models of multiple myeloma have demonstrated that a single injection of ESO-T01 leads to potent anti-tumor activity.[1][2][6] These studies have shown highly effective in vivo transduction of T-cells, with the BCMA CAR transgene being specifically expressed in these cells.[2][3] This results in a significant population of circulating BCMA CAR-T cells that persist over time, indicating the potential for long-term durability and efficacy.[2][3]
Q5: What is the status of the clinical development of ESO-T01?
A5: An investigator-initiated, multi-center, single-arm, open-label, dose-escalation Phase 1 clinical trial (NCT06691685, NCT06791681) is currently underway in China for patients with relapsed/refractory multiple myeloma.[5][7] The trial is designed to evaluate the safety, tolerability, and preliminary clinical activity of a single intravenous infusion of ESO-T01 across escalating doses in up to 24 patients.[5] Initial observations from the first patient treated at the lowest dose level (0.25E+09 transducing units) showed a favorable safety profile and promising efficacy, with undetectable minimal residual disease in the bone marrow by day 28.[4][5]
Troubleshooting Guides
Issue 1: Suboptimal In Vivo Transduction Efficiency
Possible Causes and Solutions
| Possible Cause | Troubleshooting/Optimization Strategy |
| Vector Dose | In preclinical models, ensure the administered vector dose is within the therapeutic window. A dose below 1E+06 TU has been shown to have potent reprogramming potential in humanized mice.[8] For clinical research, refer to the dose-escalation design of the ongoing Phase 1 trial (NCT06691685).[7] |
| Vector Stability and Integrity | Ensure proper storage and handling of the lentiviral vector to maintain its integrity. The ENaBL™ platform is designed for high physical titer and purity.[1][5] |
| Immune Clearance of the Vector | The ENaBL™ platform incorporates immune-shielding features to resist phagocytosis.[1][2][3] If suboptimal transduction is suspected due to immune clearance, further investigation into the host immune response may be necessary. |
| Target T-cell Availability | While ESO-T01 does not require lymphodepletion, the baseline number and health of the patient's T-cells could influence transduction efficiency. In preclinical models, ensure the humanized mice have a sufficient number of engrafted human T-cells. |
Issue 2: Lack of Robust Anti-Tumor Efficacy
Possible Causes and Solutions
| Possible Cause | Troubleshooting/Optimization Strategy |
| Insufficient CAR-T Cell Expansion and Persistence | The BCMA CAR construct in ESO-T01 is regulated by a T-cell-specific synthetic promoter to enhance CAR-T function.[3][8] Preclinical data suggests long-term persistence of CAR-T cells generated in vivo.[2][3] If persistence is an issue, consider analyzing the phenotype of the generated CAR-T cells for exhaustion markers. |
| Antigen Escape | The tumor cells may downregulate or lose BCMA expression. In such cases, combination therapies targeting other antigens could be explored. |
| Immunosuppressive Tumor Microenvironment | The tumor microenvironment can inhibit CAR-T cell function. While ESO-T01 is being investigated as a monotherapy, future research could explore combinations with agents that modulate the tumor microenvironment. |
| Suboptimal CAR-T Cell Trafficking to Tumor Sites | Ensure that the generated CAR-T cells can effectively home to the bone marrow and other sites of disease. In preclinical models, this can be assessed through biodistribution studies. |
Experimental Protocols
Preclinical In Vivo Efficacy Study in a Humanized Mouse Model of Multiple Myeloma
This protocol is a generalized representation based on available information. Specific details may vary.
-
Animal Model: Utilize immunodeficient mice (e.g., NSG mice) engrafted with human hematopoietic stem cells to generate a humanized immune system.
-
Tumor Cell Implantation: Intravenously inject a human multiple myeloma cell line (e.g., a luciferase-expressing line for bioluminescence imaging) to establish disseminated disease.
-
ESO-T01 Administration: Once tumor burden is established (confirm via bioluminescence imaging or other methods), administer a single intravenous injection of ESO-T01. Dose ranging studies are recommended to determine the optimal therapeutic window.
-
Monitoring:
-
Tumor Burden: Monitor tumor growth regularly using bioluminescence imaging.
-
In Vivo Transduction: Collect peripheral blood samples at various time points to quantify the percentage of human T-cells expressing the BCMA CAR by flow cytometry.
-
CAR-T Cell Persistence: Continue to monitor the levels of circulating CAR-T cells over an extended period.
-
Survival: Monitor animal survival as a primary endpoint.
-
-
Endpoint Analysis: At the end of the study, harvest tissues (bone marrow, spleen, etc.) to assess tumor infiltration and CAR-T cell presence.
Visualizations
Signaling Pathway of ESO-T01 Action
Caption: Mechanism of action for ESO-T01 in vivo CAR-T cell generation and tumor cell killing.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for assessing the in vivo efficacy of ESO-T01 in a preclinical mouse model.
Troubleshooting Logic for Suboptimal Efficacy
Caption: A logical guide for troubleshooting suboptimal in vivo efficacy of ESO-T01.
References
- 1. EsoBiotec Begins Clinical Trial of In Vivo BCMA CAR-T Candidate ESO-T01 for Multiple Myeloma | EsoBiotec [esobiotec.com]
- 2. EsoBiotec Starts Clinical Trial of ESO-T01 BCMA CAR-T for Multiple Myeloma [synapse.patsnap.com]
- 3. Chromatin Bioscience's synthetic promoter supports EsoBiotec's ESO-T01 CAR-T therapy as it enters the clinic [prnewswire.com]
- 4. EsoBiotec Begins First Patient Dosing in BCMA CAR-T Trial for Multiple Myeloma [synapse.patsnap.com]
- 5. EsoBiotec Doses First Patient in Investigator Initiated Trial of In Vivo BCMA CAR-T Candidate ESO-T01 for Multiple Myeloma | EsoBiotec [esobiotec.com]
- 6. EsoBiotec Begins Clinical Trial of In Vivo BCMA CAR-T [globenewswire.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. EsoBiotec to Present Preclinical Proof-of-Concept Data for Its Off-the-Shelf ENaBL In Vivo Cell Therapy Platform at the 28th Annual Meeting of the American Society of Gene and Cell Therapy - BioSpace [biospace.com]
Technical Support Center: UU-T01 Experiments
Disclaimer: The following content is based on a hypothetical "UU-T01" experiment, defined as a fluorescence-based assay to measure the inhibition of a fictional "Kinase-X." This information is for illustrative purposes to demonstrate the creation of a technical support guide and should not be considered as a protocol for a real-world experiment.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound Kinase-X Inhibition Assay?
The this compound assay is a fluorescence-based in-vitro assay designed to measure the activity of Kinase-X and to screen for its inhibitors. The assay utilizes a specific peptide substrate that, upon phosphorylation by Kinase-X, can be detected by a fluorescent probe. The intensity of the fluorescence signal is directly proportional to the amount of phosphorylated substrate, and therefore to the activity of Kinase-X. When an inhibitor is present, it will block the activity of Kinase-X, leading to a decrease in the fluorescence signal.
Q2: What are the key reagents in the this compound assay?
The essential components of the this compound assay are:
-
Kinase-X Enzyme: The purified enzyme that is the target of the inhibitors.
-
Peptide Substrate: A specific peptide that can be phosphorylated by Kinase-X.
-
ATP (Adenosine Triphosphate): The phosphate donor for the phosphorylation reaction.
-
Fluorescent Probe: A molecule that binds specifically to the phosphorylated substrate, emitting a fluorescent signal upon binding.
-
Assay Buffer: A buffer solution that provides the optimal pH and ionic strength for the kinase reaction.
-
Control Inhibitor: A known inhibitor of Kinase-X used as a positive control for inhibition.
Troubleshooting Guide
Problem 1: Low or no signal in the positive control (Kinase-X activity without inhibitor).
| Possible Cause | Recommended Action |
| Inactive Kinase-X Enzyme | Ensure the enzyme has been stored correctly at -80°C. Avoid repeated freeze-thaw cycles. Test the activity of a fresh aliquot of the enzyme. |
| Degraded ATP | Prepare fresh ATP stock solutions. Store ATP stocks at -20°C in small aliquots. |
| Incorrect Assay Buffer pH | Verify the pH of the assay buffer. The optimal pH for Kinase-X activity is 7.5. |
| Sub-optimal Reagent Concentrations | Refer to the protocol for the recommended final concentrations of Kinase-X, substrate, and ATP. See Table 1 for optimal concentration ranges. |
| Incompatible Plate Type | Use black, low-binding microplates to minimize background fluorescence and prevent reagent adsorption. |
Problem 2: High background signal in the negative control (no enzyme).
| Possible Cause | Recommended Action |
| Contaminated Reagents | Use fresh, high-purity reagents. Filter-sterilize the assay buffer. |
| Autofluorescence of Test Compounds | Test the intrinsic fluorescence of your compounds at the assay excitation and emission wavelengths. If they interfere, consider a different assay format. |
| Incorrect Wavelength Settings | Ensure your plate reader is set to the correct excitation and emission wavelengths for the fluorescent probe (e.g., Ex: 485 nm, Em: 520 nm). |
| Light Leakage in the Plate Reader | Check the plate reader for light leaks and ensure it is properly calibrated. |
Problem 3: High variability between replicate wells.
| Possible Cause | Recommended Action |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing of reagents. |
| Inconsistent Incubation Times | Ensure all wells are incubated for the same amount of time. Use a multichannel pipette for simultaneous addition of reagents. |
| Temperature Gradients Across the Plate | Incubate the plate in a stable temperature environment. Allow all reagents to reach room temperature before use. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration |
| Kinase-X Enzyme | 100 µg/mL | 1-5 ng/µL |
| Peptide Substrate | 1 mM | 10 µM |
| ATP | 10 mM | 10-100 µM |
| Control Inhibitor | 1 mM | 0.1-10 µM |
Table 2: Troubleshooting Signal-to-Background Ratios
| Signal-to-Background Ratio | Interpretation | Possible Cause |
| > 10 | Excellent | Optimal assay conditions |
| 5 - 10 | Acceptable | Sub-optimal reagent concentrations or incubation time |
| < 5 | Poor | Inactive enzyme, degraded reagents, or high background |
Experimental Protocols
Detailed Methodology for the this compound Kinase-X Inhibition Assay
-
Reagent Preparation:
-
Prepare the Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Thaw the Kinase-X enzyme, peptide substrate, and ATP on ice.
-
Prepare serial dilutions of the test compounds and the control inhibitor in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of the test compound or control inhibitor to the wells of a black 384-well microplate.
-
Add 10 µL of the Kinase-X enzyme solution (at 2x the final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Initiate the kinase reaction by adding 8 µL of a substrate/ATP mixture (at 2.5x the final concentration).
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of the fluorescent probe solution.
-
Incubate for a further 10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity on a microplate reader (Excitation: 485 nm, Emission: 520 nm).
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Visualizations
Caption: Hypothetical signaling pathway involving Kinase-X.
Caption: Experimental workflow for the this compound assay.
Caption: Troubleshooting decision tree for common this compound issues.
how to prevent UU-T01 degradation
This technical support center provides guidance on the proper handling and use of the novel inhibitor, UU-T01, to minimize degradation and ensure experimental reproducibility.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in your experiments.
| Issue | Potential Cause | Recommended Action |
| Complete loss of this compound activity | Degradation due to improper storage: this compound is sensitive to temperature fluctuations. | Store this compound at -80°C for long-term storage and at -20°C for short-term storage (less than 1 week). |
| Degradation in solution: this compound is susceptible to hydrolysis in aqueous solutions. | Prepare fresh solutions for each experiment. If a stock solution must be stored, aliquot into single-use volumes and store at -80°C for no longer than 1 month. | |
| Inconsistent results between experiments | Batch-to-batch variability: Older batches of this compound may have undergone partial degradation. | Use a fresh batch of this compound for critical experiments. If using an older batch, perform a quality control check (e.g., by HPLC) to assess its purity. |
| Photodegradation: this compound is light-sensitive. | Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. | |
| Precipitate formation in stock solutions | Low solubility in aqueous buffers: this compound has limited solubility in certain buffers. | Prepare stock solutions in an appropriate organic solvent, such as DMSO, before diluting in aqueous buffers. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Change in color of this compound solution | Oxidation: this compound can be oxidized when exposed to air for extended periods. | Degas aqueous buffers before preparing this compound solutions. Prepare solutions immediately before use. |
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -80°C for long-term storage. For short-term storage (up to one week), -20°C is acceptable.
2. How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as DMSO. This stock solution can then be diluted to the final working concentration in the desired aqueous buffer immediately before use.
3. What is the stability of this compound in different solvents?
The stability of this compound in various solvents at 25°C is summarized in the table below.
| Solvent | Half-life (t½) |
| DMSO | > 48 hours |
| Ethanol | 24 hours |
| PBS (pH 7.4) | 8 hours |
| DMEM | 4 hours |
4. How does pH affect the stability of this compound?
This compound is most stable at a slightly acidic to neutral pH. Its stability decreases significantly in basic conditions.
| pH | Half-life (t½) in aqueous buffer at 25°C |
| 5.0 | 12 hours |
| 7.0 | 8 hours |
| 8.5 | 2 hours |
5. Is this compound sensitive to light?
Yes, this compound is photosensitive. Exposure to light can lead to rapid degradation. It is crucial to protect all solutions containing this compound from light by using amber-colored tubes or by wrapping the containers with aluminum foil.
Experimental Protocols
Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol can be used to evaluate the stability of this compound under various stress conditions.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Stress Conditions:
-
Acidic: Dilute the stock solution to 100 µM in 0.1 M HCl.
-
Basic: Dilute the stock solution to 100 µM in 0.1 M NaOH.
-
Oxidative: Dilute the stock solution to 100 µM in 3% H₂O₂.
-
Thermal: Incubate the stock solution at 50°C.
-
Photolytic: Expose the stock solution to UV light (254 nm).
-
-
Time Points: Collect samples at 0, 2, 4, 8, and 24 hours.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to determine the remaining concentration of this compound.
-
Data Interpretation: Calculate the degradation rate and half-life of this compound under each condition.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving this compound degradation issues.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.
Caption: Experimental workflow for a forced degradation study of this compound.
interpreting unexpected results with UU-T01
Welcome to the technical support center for UU-T01, a B-cell maturation antigen (BCMA)-targeting chimeric antigen receptor (CAR) T-cell therapy candidate. This guide is intended for researchers, scientists, and drug development professionals to assist in the interpretation of unexpected results during in vitro and preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected cytotoxicity of this compound CAR-T cells against our BCMA-positive target cell line. What are the potential causes?
A1: Lower than expected cytotoxicity can stem from several factors. These include issues with the CAR-T cells themselves, the target cells, or the assay conditions. Specific potential causes include low CAR expression on T-cells, T-cell exhaustion, suboptimal effector-to-target (E:T) ratios, or low/variable BCMA expression on the target cell line.[1][2][3] It is also important to ensure the cytotoxicity assay itself is performing as expected.[4][5]
Q2: Our this compound CAR-T cells are showing activity against a BCMA-negative cell line. What could be causing this off-target effect?
A2: Off-target activity is a critical issue. This could be due to tonic signaling (antigen-independent activation) of the CAR construct or cross-reactivity with another surface antigen on the "negative" control cells. It is also possible that the control cell line has low levels of BCMA expression that were previously undetected. On-target, off-tumor toxicity is a known challenge in CAR T-cell therapy where the target antigen is present on healthy tissues.[6][7]
Q3: We are seeing high levels of cytokine release (e.g., IFN-γ, TNF-α) in our co-culture assays, but this is not correlating with high cytotoxicity. Why might this be?
A3: High cytokine production without corresponding cytotoxicity can indicate that the CAR-T cells are activated but may be dysfunctional or exhausted.[1][8] This discrepancy can also arise from issues in the experimental setup, such as the timing of the measurements or the specific cytokine being measured. It has been noted that cytokine release is an indicator of T-cell activation, but not a direct measure of the killing of target cells.
Q4: The persistence of our this compound CAR-T cells in culture appears to be poor after co-culture with target cells. What could be the reason?
A4: Poor persistence of CAR-T cells post-activation can be due to activation-induced cell death (AICD), T-cell exhaustion, or suboptimal culture conditions.[2][3] The design of the CAR construct itself, including the co-stimulatory domains, can significantly influence the longevity of the T-cells after antigen encounter.[1]
Troubleshooting Guides
Issue 1: Low Cytotoxicity
If you are observing low cytotoxicity in your experiments with this compound, follow this troubleshooting guide.
Troubleshooting Steps:
-
Verify CAR Expression: Confirm the percentage of CAR-positive T-cells and the intensity of CAR expression via flow cytometry.
-
Assess Target Antigen Density: Quantify the level of BCMA expression on your target cell line.[6] Low antigen density can lead to reduced CAR-T cell activation.
-
Optimize Effector-to-Target (E:T) Ratio: Titrate the E:T ratio in your cytotoxicity assay to find the optimal concentration for target cell killing.[4]
-
Evaluate T-Cell Health and Viability: Assess the viability of your this compound CAR-T cells before and after the assay. Poor T-cell health can lead to unreliable results.
-
Check for T-Cell Exhaustion: Analyze the expression of exhaustion markers such as PD-1, LAG-3, and TIM-3 on the CAR-T cells.[1][9]
-
Control for Assay-Specific Issues: Ensure that your chosen cytotoxicity assay (e.g., chromium-51 release, luciferase-based) is properly validated and that all reagents are fresh.[4][5]
Hypothetical Data Summary for Low Cytotoxicity Troubleshooting:
| Experimental Condition | % CAR Positive Cells | Target BCMA MFI | E:T Ratio | % Specific Lysis | T-Cell Viability (Post-Assay) | % PD-1+ CAR-T Cells |
| Expected Result | > 60% | > 5000 | 10:1 | > 80% | > 90% | < 20% |
| Unexpected Result | 35% | 5200 | 10:1 | 25% | 88% | 18% |
| Troubleshooting Step 1 | 75% | 5100 | 10:1 | 78% | 91% | 19% |
| Troubleshooting Step 2 | 72% | 800 | 10:1 | 30% | 89% | 22% |
| Troubleshooting Step 3 | 70% | 5300 | 20:1 | 85% | 85% | 25% |
Troubleshooting Workflow for Low Cytotoxicity
References
- 1. Preclinical evaluation and structural optimization of anti-BCMA CAR to target multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in the preclinical design and assessment of CAR-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Divergent on-target off-tumor effects by CAR T and CAR NK cells suggest different efficacy and safety of cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming on-target, off-tumour toxicity of CAR T cell therapy for solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating UU-T01 Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, validating the target engagement of a novel therapeutic is a critical step in the preclinical and clinical development pipeline. This guide provides a comparative overview of methodologies to validate the target engagement of UU-T01, an innovative in vivo CAR-T cell therapy targeting B-cell maturation antigen (BCMA) for the treatment of multiple myeloma. Due to the limited public availability of specific data on a compound named "this compound," this guide will focus on the clinically relevant and similarly designated therapeutic, ESO-T01 , which is currently in clinical trials.
This document outlines experimental protocols and presents data in a comparative format to benchmark the performance of ESO-T01 against alternative BCMA-targeting therapies. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Mechanism of Action: ESO-T01
ESO-T01 is a third-generation, replication-deficient, self-inactivating lentiviral vector. It is designed to be administered systemically as an "off-the-shelf" single-dose treatment, reprogramming T-lymphocytes directly in vivo to express a BCMA-targeted chimeric antigen receptor (CAR). This approach circumvents the need for ex vivo T-cell manipulation and lymphodepletion. The vector is immune-shielded and resistant to phagocytosis, enhancing its ability to reach and transduce T-cells.[1][2]
Caption: Mechanism of action for ESO-T01 in vivo CAR-T cell therapy.
Comparative Analysis of BCMA-Targeted Therapies
ESO-T01 represents a novel approach in a growing landscape of therapies targeting BCMA. For a comprehensive evaluation, it is essential to compare its potential performance against established and emerging alternatives, including ex vivo CAR-T cell therapies, bispecific antibodies, and antibody-drug conjugates (ADCs).
| Therapeutic Modality | Product Example | Mechanism of Action | Key Efficacy Metrics (Illustrative) |
| In Vivo CAR-T | ESO-T01 | Systemic administration of a viral vector that transduces T-cells in vivo to express a BCMA-CAR. | Preclinical data suggests potent anti-tumor activity. Early clinical data shows stringent complete responses in multiple myeloma patients.[1][3] |
| Ex Vivo CAR-T | Idecabtagene vicleucel (Abecma®) | Patient's T-cells are harvested, genetically modified ex vivo to express a BCMA-CAR, expanded, and re-infused. | Overall Response Rate (ORR): ~73% in heavily pretreated multiple myeloma.[4] |
| Ex Vivo CAR-T | Ciltacabtagene autoleucel (Carvykti®) | Similar to Idecabtagene vicleucel, with a CAR construct that includes two BCMA-targeting single-domain antibodies. | ORR: ~97% in heavily pretreated multiple myeloma.[5][6] |
| Bispecific Antibody | Teclistamab (Tecvayli®) | Binds to both BCMA on myeloma cells and CD3 on T-cells, bringing them into proximity to induce T-cell-mediated cytotoxicity. | ORR: ~63% in relapsed or refractory multiple myeloma. |
| Antibody-Drug Conjugate (ADC) | Belantamab mafodotin (Blenrep®) | An antibody targeting BCMA linked to a cytotoxic agent. Upon binding to BCMA, the ADC is internalized, releasing the toxin and killing the myeloma cell. | ORR: ~31% in heavily pretreated multiple myeloma. |
Experimental Protocols for Target Engagement Validation
Validating the target engagement of ESO-T01 involves a series of in vitro and in vivo experiments to confirm the successful transduction of T-cells, specific recognition and binding to BCMA-expressing target cells, and subsequent effector functions.
In Vitro Transduction Efficiency and CAR Expression
Objective: To determine the percentage of T-cells successfully transduced with the lentiviral vector and expressing the BCMA-CAR on their surface.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.
-
Transduction: T-cells are activated (e.g., using anti-CD3/CD28 beads) and then incubated with the ESO-T01 lentiviral vector at various multiplicities of infection (MOI).
-
Flow Cytometry: After a period of culture to allow for CAR expression, T-cells are stained with fluorescently labeled antibodies specific for the CAR protein (or a tag incorporated into the CAR construct) and T-cell markers (e.g., CD3, CD4, CD8).
-
Analysis: The percentage of CAR-positive cells within the T-cell population is quantified using flow cytometry.
Caption: Workflow for determining in vitro transduction efficiency.
In Vitro Cytotoxicity Assay
Objective: To assess the ability of the in vivo generated CAR-T cells to specifically kill BCMA-expressing target cells.
Methodology:
-
Target Cells: A BCMA-positive multiple myeloma cell line (e.g., MM.1S, RPMI-8226) is used as the target. A BCMA-negative cell line serves as a negative control. Target cells are often engineered to express a reporter gene like luciferase for easy quantification of viability.
-
Effector Cells: Transduced T-cells (from the previous protocol) are used as effector cells.
-
Co-culture: Effector and target cells are co-cultured at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Quantification of Killing: After a defined incubation period (e.g., 4, 24, 48 hours), the viability of the target cells is measured. For luciferase-expressing target cells, a substrate is added, and luminescence is measured. A decrease in signal indicates cell death.
-
Data Analysis: The percentage of specific lysis is calculated for each E:T ratio.
| E:T Ratio | % Specific Lysis (Illustrative Data for a BCMA-CAR-T) |
| 1:1 | 30-50% |
| 5:1 | 60-80% |
| 10:1 | >90% |
Cytokine Release Assay
Objective: To measure the production of inflammatory cytokines by CAR-T cells upon engagement with their target, which is a hallmark of T-cell activation.
Methodology:
-
Co-culture: The same co-culture setup as the cytotoxicity assay is used.
-
Supernatant Collection: At various time points, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of key cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), is measured using techniques like ELISA or multiplex bead-based assays (e.g., Luminex).[7]
| Condition | IFN-γ (pg/mL) (Illustrative) | TNF-α (pg/mL) (Illustrative) |
| CAR-T + BCMA+ cells | >2000 | >500 |
| CAR-T + BCMA- cells | <100 | <50 |
| Untransduced T + BCMA+ cells | <100 | <50 |
In Vivo Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor activity of ESO-T01 in a living organism.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NSG mice) are inoculated with a human multiple myeloma cell line that expresses luciferase.
-
Treatment: Once tumors are established, mice are treated with a systemic injection of the ESO-T01 vector. Control groups may include untreated mice or mice receiving a control vector.
-
Tumor Burden Monitoring: Tumor growth is monitored over time using bioluminescence imaging (BLI).
-
CAR-T Cell Persistence: Blood samples can be taken periodically to quantify the number of circulating CAR-T cells using flow cytometry or qPCR to assess their expansion and persistence.[8]
-
Endpoint Analysis: At the end of the study, tumors and various organs can be harvested for histological and immunohistochemical analysis.
Caption: Workflow for in vivo efficacy studies of ESO-T01.
Conclusion
Validating the target engagement of a novel therapeutic like ESO-T01 requires a multi-faceted approach encompassing in vitro and in vivo studies. The methodologies outlined in this guide provide a framework for a comprehensive assessment of its mechanism of action, efficacy, and safety profile. By comparing its performance with existing BCMA-targeted therapies, researchers and drug developers can gain a clearer understanding of its potential clinical utility and position in the evolving landscape of multiple myeloma treatment. The innovative in vivo transduction approach of ESO-T01 holds the promise of a more accessible and streamlined CAR-T cell therapy, and rigorous validation of its target engagement is paramount to realizing this potential.
References
- 1. Chromatin Bioscience's synthetic promoter supports EsoBiotec's ESO-T01 CAR-T therapy as it enters the clinic [prnewswire.com]
- 2. EsoBiotec Doses First Patient in Investigator Initiated Trial of In Vivo BCMA CAR-T Candidate ESO-T01 for Multiple Myeloma | EsoBiotec [esobiotec.com]
- 3. EsoBiotec Begins First Patient Dosing in BCMA CAR-T Trial for Multiple Myeloma [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. CellRapeutics™ Cytokine Release Test Service - Creative Biolabs [creative-biolabs.com]
- 8. Standard cell-based assays for cytokine release and cellular proliferation of murine CAR T cells. [protocols.io]
Mechanism of Action: A Diverse Landscape of Inhibition
A Comparative Guide to β-Catenin Inhibitors: UU-T01 and Alternatives
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and cell fate determination.[1][2] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3][4][5] β-catenin is the central mediator of this pathway; in the absence of a Wnt signal, it is targeted for degradation by a "destruction complex."[4][6] Upon Wnt activation, this complex is disrupted, leading to the accumulation of β-catenin, which then translocates to the nucleus. In the nucleus, it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of oncogenes like c-myc and cyclin D1.[3][7]
Given its pivotal role, significant efforts have been made to develop small-molecule inhibitors that can disrupt the Wnt/β-catenin pathway. These inhibitors act through various mechanisms, from preventing Wnt ligand secretion to blocking the crucial protein-protein interaction (PPI) between β-catenin and its transcriptional co-activators. This guide provides a comparative overview of this compound, a direct inhibitor of the β-catenin/TCF4 interaction, and other notable β-catenin inhibitors.
β-catenin inhibitors can be broadly categorized based on their point of intervention within the signaling cascade.
-
Inhibitors of β-catenin/TCF Interaction: These molecules directly prevent the binding of nuclear β-catenin to TCF/LEF transcription factors, thereby blocking the transcription of target oncogenes. This is considered a downstream approach that can be effective even when upstream mutations (e.g., in APC or β-catenin itself) are present.[3] This compound falls into this category.[3][8]
-
Destruction Complex Stabilizers: Some compounds work by promoting the degradation of β-catenin. For instance, Tankyrase inhibitors like XAV939 stabilize Axin, a key scaffold protein in the destruction complex, enhancing β-catenin degradation.
-
Inhibitors of Transcriptional Co-activators: β-catenin requires co-activators like CREB-binding protein (CBP) to initiate transcription. Inhibitors such as ICG-001 and its derivative PRI-724 disrupt the β-catenin/CBP interaction, selectively downregulating Wnt target gene expression.[9][10]
-
Upstream Inhibitors: These agents target components higher up in the pathway. This includes Porcupine (PORCN) inhibitors, which block the secretion of Wnt ligands, and molecules that antagonize the Frizzled (FZD) receptors.[1][11]
Below is a diagram illustrating the Wnt/β-catenin signaling pathway and the points of intervention for various inhibitor classes.
Caption: Wnt/β-catenin pathway and inhibitor targets.
Quantitative Comparison of β-Catenin Inhibitors
The efficacy and binding characteristics of β-catenin inhibitors are determined through various biochemical and cell-based assays. The table below summarizes key quantitative data for this compound and other representative inhibitors.
| Inhibitor | Target / Mechanism | Kd (nM) | Ki (µM) | IC50 (µM) | Notes |
| This compound | β-catenin/TCF4 PPI | 531[6][8] | 3.14[6][8] | - | Direct binder to β-catenin. Highly selective over β-catenin/E-cadherin and β-catenin/APC interactions.[3] |
| UU-T02 | β-catenin/TCF4 PPI | 418[6] | 1.36[3] | 23.2 (SW480 cells)[6] | Optimized analog of this compound with higher potency and selectivity.[3][6] |
| LF3 | β-catenin/TCF4 PPI | - | - | 1.65[9] | Antagonizes β-catenin/TCF4 interaction. |
| PNU-74654 | β-catenin/Tcf PPI | 450[6] | - | - | One of the first discovered inhibitors of this interaction.[3] |
| ICG-001 | β-catenin/CBP PPI | - | - | 3.0[9] | Blocks interaction with co-activator CBP, not p300.[9] |
| PRI-724 | β-catenin/CBP PPI | - | - | 0.3 - 0.63 (Melanoma cells)[10] | Derivative of ICG-001, evaluated in clinical trials.[10] |
| XAV939 | Tankyrase 1/2 | - | - | 0.011 (TNKS1), 0.004 (TNKS2) | Stabilizes Axin, promoting β-catenin degradation. |
| Tegatrabetan (BC2059) | β-catenin/TBL1 PPI | - | - | - | Disrupts binding to scaffold protein TBL1.[9] |
| CWP232291 | β-catenin/TCF PPI | - | - | - | Prodrug; active form inhibits β-catenin signaling and induces ER stress.[7] |
| KYA1797K | β-catenin/Ras degradation | - | - | 0.75[12] | Promotes degradation of both β-catenin and Ras.[12] |
Kd (Dissociation Constant): A measure of binding affinity; lower values indicate stronger binding. Ki (Inhibition Constant): The concentration of inhibitor required to produce half-maximum inhibition. IC50 (Half maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.
Key Experimental Protocols
The evaluation of β-catenin inhibitors relies on a suite of standardized experimental methodologies to determine their binding affinity, inhibitory potency, and cellular effects.
Isothermal Titration Calorimetry (ITC)
-
Purpose: To directly measure the binding affinity (KD), stoichiometry, and thermodynamic parameters of the interaction between an inhibitor and its target protein (e.g., this compound and β-catenin).[6]
-
Methodology: A solution of the inhibitor is titrated into a solution containing the purified β-catenin protein in a sample cell. The heat released or absorbed upon binding is measured. The resulting data are fit to a binding model to calculate the KD.
Fluorescence Polarization (FP) Assay
-
Purpose: To measure the inhibitory activity (Ki) of a compound on a protein-protein interaction, such as β-catenin and a fluorescently labeled TCF4 peptide.[6]
-
Methodology: A fluorescently tagged TCF4 peptide is incubated with β-catenin. In the bound state, the complex tumbles slowly in solution, resulting in high fluorescence polarization. When an inhibitor like this compound successfully competes with the peptide for binding to β-catenin, the smaller, unbound peptide tumbles more rapidly, leading to a decrease in polarization. A competitive binding curve is generated to determine the inhibitor's potency.
TOP/FOPflash Luciferase Reporter Assay
-
Purpose: To measure the functional inhibition of β-catenin-mediated transcription within a cellular context.
-
Methodology: Cells are co-transfected with two reporter plasmids. The TOPflash plasmid contains multiple TCF/LEF binding sites upstream of a luciferase gene. The FOPflash plasmid contains mutated, non-functional TCF/LEF sites and serves as a negative control. In the presence of active β-catenin signaling, TCF/LEF binds to the TOPflash promoter and drives luciferase expression. Cells are treated with the inhibitor, and the resulting luminescence is measured. A reduction in the TOP/FOPflash ratio indicates successful inhibition of the pathway.
Caption: Workflow for a TOP/FOPflash reporter assay.
Western Blot Analysis
-
Purpose: To determine the effect of inhibitors on the protein levels of β-catenin and its downstream targets.[13]
-
Methodology: Cancer cells are treated with the inhibitor for a specified time. Cell lysates are collected, and proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with primary antibodies specific for target proteins (e.g., β-catenin, c-myc, Cyclin D1, Survivin) and a loading control (e.g., β-actin). Secondary antibodies conjugated to an enzyme are used for detection, allowing for the visualization and quantification of protein levels.[7][13]
Selectivity and Off-Target Considerations
A crucial aspect of drug development is ensuring selectivity for the intended target to minimize side effects. β-catenin binds to several essential proteins, including E-cadherin (cell adhesion) and APC (tumor suppressor).[3] An ideal inhibitor should disrupt the oncogenic β-catenin/TCF interaction without affecting these other vital interactions.
This compound and its derivative UU-T02 were specifically designed to exploit subtle differences in the binding interfaces.[3] As a result, UU-T02 exhibits high selectivity, inhibiting the β-catenin/TCF4 interaction at a much lower concentration than is required to affect β-catenin's binding to E-cadherin or APC (175-fold and 64-fold selectivity, respectively).[6]
Caption: Selectivity of this compound for β-catenin/TCF4.
Conclusion
The development of β-catenin inhibitors is a dynamic field with diverse strategies being pursued. This compound represents a promising agent from the class of direct β-catenin/TCF4 protein-protein interaction inhibitors. Its high selectivity, a result of rational, structure-based design, is a key advantage. While upstream inhibitors like XAV939 show high potency against their enzymatic targets, direct downstream inhibitors like this compound and ICG-001 offer the potential to treat cancers with mutations in core pathway components like APC and CTNNB1 (the gene encoding β-catenin). The continued evaluation of these compounds in preclinical and clinical settings will be crucial in determining their ultimate therapeutic value in oncology.
References
- 1. What are WNT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. [PDF] Wnt/beta-Catenin Signaling and Small Molecule Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-catenin inhibitors in cancer therapeutics: intricacies and way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cellular and Molecular Effects of Targeting the CBP/β-Catenin Interaction with PRI-724 in Melanoma Cells, Drug-Naïve and Resistant to Inhibitors of BRAFV600 and MEK1/2 | MDPI [mdpi.com]
- 11. Inhibitors of beta-Catenin Signaling [chemdiv.com]
- 12. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor KYA1797K: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of UU-T01 and ICG-001: Targeting the Wnt/β-catenin Pathway at Different Nodes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule inhibitors, UU-T01 and ICG-001, both of which target the canonical Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in cancer. While both compounds aim to disrupt this pathway, they do so by targeting distinct protein-protein interactions, leading to different downstream effects and potentially offering unique therapeutic opportunities.
Mechanism of Action: Two Inhibitors, Two Distinct Targets
The Wnt/β-catenin signaling cascade culminates in the nuclear translocation of β-catenin, where it acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This interaction drives the expression of target genes involved in cell proliferation and survival. Both this compound and ICG-001 interfere with this process, but at different key interactions.
ICG-001 is a well-characterized inhibitor that specifically targets the interaction between β-catenin and the CREB-binding protein (CBP).[1] Notably, ICG-001 does not inhibit the interaction between β-catenin and the closely related homolog p300. This selective inhibition is thought to be crucial for its mechanism of action, as the β-catenin/CBP complex is primarily associated with proliferative gene expression, while the β-catenin/p300 complex is linked to differentiation programs. By selectively blocking the β-catenin/CBP interaction, ICG-001 is proposed to shift the transcriptional output towards differentiation and away from proliferation.
This compound , on the other hand, is a selective inhibitor of the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4). By directly binding to β-catenin, this compound prevents the formation of the β-catenin/TCF4 complex, thereby inhibiting the transcription of Wnt target genes.
Figure 1: Wnt/β-catenin signaling pathway highlighting the inhibitory actions of this compound and ICG-001.
Preclinical Efficacy: A Tale of Disparate Data Availability
A direct head-to-head comparison of the preclinical efficacy of this compound and ICG-001 is challenging due to the limited publicly available data for this compound. While ICG-001 has been extensively studied in numerous in vitro and in vivo models, data for this compound is primarily restricted to biochemical and biophysical assays.
Quantitative Data Summary
| Compound | Target Interaction | Assay Type | Value | Reference |
| This compound | β-catenin / TCF4 | Fluorescence Polarization (FP) | Ki = 3.14 µM | [2] |
| β-catenin | Isothermal Titration Calorimetry (ITC) | KD = 0.531 µM | [2] | |
| ICG-001 | β-catenin / CBP | Cell-free binding assay | IC50 = 3 µM | [1] |
| Colon Carcinoma (SW480) | Cell Viability (MTT) | IC50 ≈ 15 µM (72h) | [3] | |
| Multiple Myeloma (RPMI-8226) | Cell Viability (MTT) | IC50 = 6.96 µM (24h) | [4] | |
| Osteosarcoma (KHOS) | Cell Viability (Crystal Violet) | IC50 = 0.83 µM (72h) | [1] |
Note: The lack of in vitro cell viability and in vivo efficacy data for this compound in the public domain prevents a direct comparison with ICG-001 in these critical preclinical assessments.
In Vivo Efficacy of ICG-001
ICG-001 has demonstrated significant anti-tumor activity in various preclinical xenograft models:
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Colon Cancer | SW620 nude mouse | 150 mg/kg, i.v. (analog) | Dramatic reduction in tumor volume | [5] |
| Multiple Myeloma | RPMI-8226 SCID-beige mouse | Not specified | Significantly reduced tumor growth | [4] |
| Uveal Melanoma | Mel270 athymic nude mouse | 50 mg/kg, intratumorally | Substantially reduced xenograft growth | [2] |
| Pancreatic Cancer | AsPC-1 nude mouse | Not specified | Significantly inhibited in vivo growth | [4] |
As of the latest search, no publicly available in vivo efficacy data for this compound in cancer models could be identified.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of Wnt/β-catenin pathway inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a common method for assessing the effect of a compound on cell proliferation and viability.
Figure 2: General workflow for an MTT-based cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or ICG-001 (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width2).
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound or ICG-001 at a predetermined dose and schedule (e.g., daily intraperitoneal injections). The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Conclusion
Both this compound and ICG-001 represent promising strategies for targeting the Wnt/β-catenin pathway in cancer. ICG-001, with its extensive preclinical validation, has demonstrated significant anti-proliferative and pro-differentiative effects in a variety of cancer models by selectively inhibiting the β-catenin/CBP interaction. This compound, while less characterized in cellular and in vivo systems, offers an alternative approach by directly inhibiting the interaction between β-catenin and its transcriptional partner TCF4.
The lack of publicly available in vitro and in vivo efficacy data for this compound currently hinders a comprehensive comparative assessment with ICG-001. Further studies are warranted to elucidate the cellular and in vivo effects of this compound to fully understand its therapeutic potential and to determine which patient populations might benefit most from these two distinct mechanisms of Wnt pathway inhibition. Researchers are encouraged to consider the different modes of action of these inhibitors when designing experiments to probe the intricacies of the Wnt/β-catenin signaling pathway and to develop novel anti-cancer therapies.
References
- 1. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Wnt/β-Catenin Pathway Inhibitors: UU-T01 and PRI-724
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecule inhibitors of the Wnt/β-catenin signaling pathway: UU-T01 and PRI-724. The Wnt/β-catenin pathway is a critical signaling cascade involved in cell proliferation, differentiation, and tumorigenesis, making it a key target for cancer therapy. This document aims to provide an objective comparison of the two compounds based on available preclinical and clinical data, with a focus on their mechanism of action, in vitro efficacy, and the experimental methodologies used for their evaluation.
Introduction to this compound and PRI-724
This compound is a small molecule inhibitor designed to block the interaction between β-catenin and T-cell factor 4 (Tcf4).[1][2] This interaction is a crucial downstream step in the canonical Wnt signaling pathway, and its inhibition is expected to suppress the transcription of Wnt target genes, such as c-myc and cyclin D1, which are involved in cancer cell proliferation.[2]
PRI-724 , also known as Foscenvivint, is a potent and specific inhibitor that disrupts the interaction between β-catenin and its coactivator, CREB-binding protein (CBP).[3][4] By selectively targeting the β-catenin/CBP interaction, PRI-724 aims to modulate Wnt signaling, leading to anti-tumor and anti-fibrotic effects.[4][5] PRI-724 has been investigated in several clinical trials for various cancers and liver cirrhosis.[5][6]
Mechanism of Action
Both this compound and PRI-724 target the final transcriptional activation step of the canonical Wnt signaling pathway, but at different protein-protein interaction interfaces.
-
This compound directly interferes with the binding of β-catenin to the transcription factor Tcf4.[1][2]
-
PRI-724 prevents the recruitment of the transcriptional coactivator CBP by β-catenin.[3][4]
This difference in their specific molecular targets within the β-catenin transcriptional complex may lead to distinct downstream effects and therapeutic profiles.
In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro activity of this compound and PRI-724.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Source(s) |
| Binding Affinity (KD) | 0.531 µM | Isothermal Titration Calorimetry (ITC) | [7] |
| Inhibitory Constant (Ki) | 3.14 µM | Fluorescence Polarization (FP) | [1][7] |
| Inhibitory Constant (Ki) | 7.60 µM | AlphaScreen | [1] |
| Selectivity | 28.9-fold vs. β-catenin/E-cadherin44.7-fold vs. β-catenin/APC | AlphaScreen | [1] |
Table 2: In Vitro Activity of PRI-724
| Cell Line | Cancer Type | IC50 Value | Assay | Source(s) |
| NTERA-2 | Germ Cell Tumor | 8.63 µM | Viability Assay | [8][9] |
| NTERA-2 CisR | Cisplatin-Resistant Germ Cell Tumor | 4.97 µM | Viability Assay | [8][9] |
| CAL 27 | Tongue Squamous Cell Carcinoma | IC25: 2.6 µM | Resazurin Assay | [10] |
| FaDu | Hypopharyngeal Squamous Cell Carcinoma | - | Resazurin Assay | [10] |
| HCT116 | Colon Carcinoma | - | Cell Proliferation Assay | [3] |
| SW480 | Colon Carcinoma | - | Cell Proliferation Assay | [3] |
| HepG2 | Hepatocellular Carcinoma | - | Cell Proliferation Assay | [11] |
| Huh6 | Hepatocellular Carcinoma | - | Cell Proliferation Assay | [11] |
Note: Specific IC50 values for all cell lines were not available in the searched literature. "-" indicates that the study demonstrated activity, but a specific IC50 value was not provided in the cited source.
In Vivo Efficacy
PRI-724 has demonstrated anti-tumor activity in various preclinical xenograft models. In a cisplatin-resistant germ cell tumor xenograft model (NTERA-2 CisR), intraperitoneal administration of PRI-724 at 30 mg/kg/day significantly inhibited tumor growth.[8] In a colon cancer liver metastasis model, PRI-724 treatment reduced the mRNA expression of β-catenin target genes.[3]
This compound: At present, there is no publicly available data from in vivo animal studies for this compound. This represents a significant gap in the comparative analysis of its therapeutic potential against PRI-724.
Clinical Development
PRI-724 has undergone several clinical trials. A phase Ib study in patients with advanced pancreatic adenocarcinoma (NCT01764477) showed that PRI-724 in combination with gemcitabine was safe and demonstrated modest clinical activity.[5] Another phase I/IIa trial in patients with hepatitis C or B virus-induced liver cirrhosis (NCT03620474) indicated that PRI-724 was well-tolerated and showed potential anti-fibrotic effects.[12]
This compound: There is no publicly available information on any clinical trials for this compound.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Canonical Wnt/β-catenin signaling pathway and points of intervention for this compound and PRI-724.
Caption: General experimental workflow for the preclinical evaluation of this compound and PRI-724.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluorescence Polarization (FP) Assay for this compound
This assay is used to determine the inhibitory constant (Ki) of compounds that disrupt the β-catenin/Tcf4 interaction.
-
Reagents:
-
Purified recombinant human β-catenin protein.
-
A fluorescently labeled peptide derived from Tcf4 that binds to β-catenin (e.g., FITC-labeled Tcf4 probe).
-
Assay buffer (e.g., PBS with 0.01% Triton X-100).
-
This compound at various concentrations.
-
-
Procedure:
-
A fixed concentration of the fluorescent Tcf4 peptide and β-catenin are incubated together in the assay buffer to form a complex.
-
Increasing concentrations of this compound are added to the wells of a microplate containing the pre-formed complex.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader. The excitation and emission wavelengths are set according to the fluorophore used.
-
-
Data Analysis:
-
As this compound displaces the fluorescent peptide from β-catenin, the polarization value decreases.
-
The IC50 value (the concentration of inhibitor that causes 50% displacement of the fluorescent probe) is calculated by fitting the data to a dose-response curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentrations of the fluorescent probe and the protein, and the dissociation constant (Kd) of the protein-probe interaction.
-
AlphaScreen Assay for this compound
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another method to measure the disruption of the β-catenin/Tcf4 interaction.
-
Reagents:
-
Biotinylated peptide derived from Tcf4.
-
His-tagged recombinant β-catenin protein.
-
Streptavidin-coated Donor beads and Nickel chelate Acceptor beads.
-
Assay buffer.
-
This compound at various concentrations.
-
-
Procedure:
-
The biotinylated Tcf4 peptide, His-tagged β-catenin, and this compound at various concentrations are incubated together in a microplate.
-
Streptavidin-coated Donor beads are added, which bind to the biotinylated Tcf4 peptide.
-
Nickel chelate Acceptor beads are added, which bind to the His-tagged β-catenin.
-
The plate is incubated in the dark.
-
-
Data Analysis:
-
If β-catenin and Tcf4 interact, the Donor and Acceptor beads are brought into close proximity, resulting in a luminescent signal upon excitation.
-
This compound disrupts this interaction, leading to a decrease in the signal.
-
The IC50 value is determined by plotting the signal against the inhibitor concentration.
-
The Ki value can be calculated from the IC50.
-
Cell Viability Assay for PRI-724 (Resazurin Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents:
-
Cancer cell lines (e.g., CAL 27, FaDu).
-
Cell culture medium and supplements.
-
PRI-724 at various concentrations.
-
Resazurin sodium salt solution.
-
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of PRI-724 or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 48 hours), the resazurin solution is added to each well.
-
The plate is incubated for a further period (e.g., 2-4 hours) to allow viable cells to reduce resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound).
-
-
Data Analysis:
-
The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths.
-
The fluorescence intensity is proportional to the number of viable cells.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of PRI-724 that reduces cell viability by 50%, is determined from the dose-response curve.
-
In Vivo Xenograft Study for PRI-724
This type of study evaluates the anti-tumor efficacy of a compound in a living organism.
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
-
Procedure:
-
Human cancer cells (e.g., NTERA-2 CisR) are injected subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives PRI-724 via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 30 mg/kg/day). The control group receives a vehicle control.
-
Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
The body weight and general health of the mice are also monitored.
-
-
Data Analysis:
-
Tumor growth curves are plotted for both the treatment and control groups.
-
The anti-tumor efficacy of PRI-724 is determined by comparing the tumor growth in the treated group to the control group.
-
Statistical analysis is performed to determine the significance of the observed differences.
-
At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
This compound and PRI-724 are both promising inhibitors of the Wnt/β-catenin signaling pathway, targeting the crucial final step of transcriptional activation. They achieve this through distinct mechanisms, with this compound disrupting the β-catenin/Tcf4 interaction and PRI-724 inhibiting the β-catenin/CBP interaction.
While both compounds have demonstrated in vitro activity, PRI-724 is at a more advanced stage of development, with a substantial body of preclinical in vivo data and having progressed into clinical trials for multiple indications. The lack of publicly available in vivo efficacy and clinical data for this compound currently limits a direct comparison of their overall therapeutic potential.
Further research, particularly in vivo studies for this compound, is necessary to fully elucidate its therapeutic promise and to allow for a more comprehensive comparative analysis with PRI-724. This guide provides a summary of the current publicly available data to aid researchers in understanding the key characteristics and developmental status of these two Wnt pathway inhibitors.
References
- 1. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRI-724 | Wnt inhibitor | CAS 1422253-38-0 | Buy PRI-724 from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting of Deregulated Wnt/β-Catenin Signaling by PRI-724 and LGK974 Inhibitors in Germ Cell Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Combinations of PRI-724 Wnt/β-Catenin Pathway Inhibitor with Vismodegib, Erlotinib, or HS-173 Synergistically Inhibit Head and Neck Squamous Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. PRI-724 | β-catenin/CBP Inhibitor | TargetMol [targetmol.com]
Decoding Specificity: A Comparative Guide to Confirming UU-T01 Efficacy
For researchers, scientists, and drug development professionals invested in the Wnt signaling pathway, confirming the on-target specificity of investigational molecules is paramount. This guide provides a comprehensive comparison of experimental methodologies to validate the specificity of UU-T01, a selective inhibitor of the β-Catenin/T-cell factor 4 (TCF4) protein-protein interaction (PPI), against other known inhibitors targeting the same crucial oncogenic node.
This compound has emerged as a tool compound for interrogating the canonical Wnt/β-catenin signaling pathway, a cascade frequently dysregulated in various cancers.[1] Its mechanism of action involves the direct binding to β-catenin, thereby disrupting its interaction with the transcription factor TCF4 and inhibiting the transcription of Wnt target genes.[1][2] However, to confidently attribute downstream cellular effects to this specific interaction, a rigorous assessment of its binding selectivity is essential. This guide outlines key experimental approaches to achieve this, presenting comparative data for this compound and alternative β-catenin/TCF4 inhibitors such as Henryin, BC-23, and HI-B1.
Comparative Potency of β-Catenin/TCF4 Inhibitors
The following table summarizes the reported binding affinities and inhibitory concentrations of this compound and its alternatives. This quantitative data, derived from various biochemical and cell-based assays, offers a direct comparison of their potency in disrupting the β-catenin/TCF4 interaction.
| Compound | Assay Type | Target Interaction | Reported Value | Reference |
| This compound | Fluorescence Polarization (FP) | β-catenin/TCF4 | Kᵢ = 3.1 µM | [2] |
| Isothermal Titration Calorimetry (ITC) | Direct binding to β-catenin | K D = 0.531 µM | [1] | |
| AlphaScreen | β-catenin/TCF4 | Kᵢ = 7.6 µM | [2] | |
| Henryin | In vitro binding assay | β-catenin/TCF4 | Significant antagonism at 1–4 µM | [3] |
| BC-23 | Fluorescence Polarization (FP) | β-catenin/TCF4 | IC₅₀ = 1.7 µM | [3] |
| TOP-flash reporter assay | Wnt/β-catenin signaling | IC₅₀ = 2.3 µM | [3] | |
| HI-B1 | Luciferase Reporter Assay | β-catenin/TCF4 activity | - | [4][5] |
Experimental Protocols for Specificity Confirmation
To ensure robust and reproducible results, detailed methodologies for key specificity assays are provided below. These protocols are foundational for any laboratory aiming to validate the target engagement and selectivity of small molecule inhibitors.
Fluorescence Polarization (FP) Assay for β-catenin/TCF4 Interaction
This biochemical assay directly measures the disruption of the β-catenin/TCF4 complex by a test compound.
Protocol:
-
Reagents:
-
Recombinant human β-catenin protein.
-
Fluorescein-labeled peptide derived from the TCF4 binding domain.
-
Assay Buffer: Phosphate-buffered saline (PBS) containing 0.01% Triton X-100.
-
Test compound (e.g., this compound) serially diluted in assay buffer.
-
-
Procedure:
-
In a 384-well black plate, add 10 µL of the test compound at various concentrations.
-
Add 20 µL of a pre-incubated mixture of β-catenin and the fluorescently labeled TCF4 peptide to each well. Final concentrations should be optimized, for example, 50 nM β-catenin and 10 nM TCF4 peptide.[6]
-
Incubate the plate at room temperature for 1-3 hours to reach equilibrium.[7]
-
Measure fluorescence polarization using a suitable plate reader with excitation at 485 nm and emission at 535 nm.[7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the polarization values of control wells (vehicle) and wells with the inhibitor.
-
Determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve.
-
AlphaScreen Assay for High-Throughput Screening
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay suitable for high-throughput screening of PPI inhibitors.
Protocol:
-
Reagents:
-
His-tagged recombinant human β-catenin.
-
Biotinylated peptide derived from the TCF4 binding domain.
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
-
Assay Buffer: As recommended by the AlphaScreen kit manufacturer.
-
Test compound serially diluted in assay buffer.
-
-
Procedure:
-
In a 384-well ProxiPlate, add the test compound.
-
Add His-tagged β-catenin and biotinylated TCF4 peptide.
-
Incubate to allow for protein-protein interaction.
-
Add a mixture of Streptavidin-Donor and Nickel Chelate-Acceptor beads.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate IC₅₀ or Kᵢ values from the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells known to express β-catenin (e.g., colorectal cancer cell lines).
-
Treat cells with the test compound (e.g., this compound) or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Shock and Lysis:
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Protein Analysis:
-
Separate the soluble fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble β-catenin in the supernatant by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble β-catenin as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Proteome-wide Mass Spectrometry for Off-Target Profiling
This unbiased approach identifies the direct and indirect cellular targets of a small molecule on a proteome-wide scale.
Protocol:
-
Sample Preparation:
-
Treat cells with the test compound or vehicle.
-
Lyse the cells and prepare protein extracts.
-
-
Affinity Purification or Thermal Proteome Profiling (TPP):
-
Affinity Purification: Immobilize a derivatized version of the small molecule on beads and incubate with the cell lysate to pull down interacting proteins.
-
TPP: Subject the treated cell lysates to a temperature gradient, separate soluble and aggregated proteins, and prepare samples for mass spectrometry.
-
-
Mass Spectrometry:
-
Digest the protein samples into peptides.
-
Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins that are enriched (affinity purification) or show altered thermal stability (TPP) in the presence of the compound.
-
Bioinformatic analysis can then reveal potential on- and off-targets.
-
Visualizing the Molecular Landscape
To better understand the context of this compound's action and the experimental workflows to confirm its specificity, the following diagrams are provided.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming the specificity of a small molecule inhibitor.
By employing a combination of these robust biochemical, cellular, and proteomic approaches, researchers can confidently establish the on-target specificity of this compound and other inhibitors of the β-catenin/TCF4 interaction. This rigorous validation is a critical step in the development of targeted therapies for Wnt-driven diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
Independent Verification of UU-T01's Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of UU-T01, a small molecule inhibitor of the Wnt/β-catenin signaling pathway, with other known inhibitors. The data presented is supported by experimental protocols and visualizations to aid in the independent verification of its efficacy. This compound targets the crucial protein-protein interaction between β-catenin and T-cell factor 4 (Tcf4), a key downstream step in the canonical Wnt pathway. Dysregulation of this pathway is a hallmark of various cancers, particularly colorectal cancer, making inhibitors like this compound promising therapeutic candidates.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of this compound and its analogues, along with other notable inhibitors of the β-catenin/Tcf4 interaction, has been evaluated using various biophysical and biochemical assays. The following table summarizes the key quantitative data, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (KD), providing a direct comparison of their efficacy.
| Compound | Assay Type | Target Interaction | Ki (µM) | IC50 (µM) | KD (nM) | Selectivity Notes |
| This compound | FP | β-catenin/Tcf4 | 3.14[1] | - | - | High selectivity against β-catenin/E-cadherin and β-catenin/APC interactions.[2] |
| AlphaScreen | β-catenin/Tcf4 | 7.6[1] | - | - | ||
| ITC | β-catenin | - | - | 531[1] | ||
| UU-T02 | FP | β-catenin/Tcf4 | 1.36[2] | - | - | 175.1-fold and 63.7-fold selectivity over E-cadherin and APC respectively.[2] |
| UU-T03 | Cell-based | Wnt signaling | - | High | - | Diethyl ester of UU-T02, showing high activity in cell-based assays.[2] |
| LF3 | AlphaScreen | β-catenin/Tcf4 | - | < 2[2] | - | Does not affect β-catenin/E-cadherin interaction.[2] |
| ELISA | β-catenin/Tcf4 | - | < 2[2] | - | ||
| ZINC02092166 | Co-IP | β-catenin/Tcf4 | - | 1-4 (cellular) | - | Weak selectivity over E-cadherin and APC interactions.[2] |
| PKF118-310 | ELISA | β-catenin/Tcf4 | - | 0.8[2] | - | |
| CGP049090 | ELISA | β-catenin/Tcf4 | - | 8.7[2] | - | |
| iCRT3 | Reporter Assay | Wnt signaling | - | 0.0082 | - | |
| iCRT5 | Not Specified | Not Specified | - | - | - | Mentioned as less potent than ZINC02092166.[2] |
| iCRT14 | FP | β-catenin/Tcf | 54[1] | 0.0403 (reporter) | - |
Signaling Pathway and Point of Inhibition
The canonical Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation. In the absence of a Wnt signal, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin binds to Tcf/LEF transcription factors, activating the transcription of target genes. This compound acts by directly inhibiting the interaction between β-catenin and Tcf4, thereby preventing the transcription of Wnt target genes.
References
Safety Operating Guide
Navigating the Safe Disposal of UU-T01: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for UU-T01, based on available safety data.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards associated with this compound. The following table summarizes the key hazard classifications.
| Hazard Classification | Category | Description |
| Flammable liquids | 2 | Highly flammable liquid and vapor. |
| Acute toxicity (Oral) | 4 | Harmful if swallowed. |
| Acute toxicity (Inhalation) | 4 | Harmful if inhaled. |
| Acute toxicity (Dermal) | 4 | Harmful in contact with skin. |
| Skin irritation | 2 | Causes skin irritation. |
| Eye irritation | 2A | Causes serious eye irritation. |
| Short-term (acute) aquatic hazard | 3 | Harmful to aquatic life. |
| Long-term (chronic) aquatic hazard | 3 | Harmful to aquatic life with long lasting effects. |
Step-by-Step Disposal and Decontamination Workflow
The following workflow outlines the necessary steps for the safe disposal of this compound and associated contaminated materials. This process is designed to minimize exposure risk and prevent environmental contamination.
Caption: Workflow for the safe disposal and decontamination of this compound.
Detailed Procedural Guidance
1. Personal Protective Equipment (PPE):
-
Wear flame retardant antistatic protective clothing.
-
Use protective gloves and appropriate eye and face protection.
-
In case of insufficient ventilation, wear a self-contained breathing apparatus.
2. Handling and Storage of Waste:
-
Keep waste containers tightly closed in a dry and well-ventilated place.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the vicinity.
-
Use only non-sparking tools and take precautionary measures against static discharge.
-
Ground and bond containers and receiving equipment.
3. Disposal of this compound Waste:
-
Avoid release to the environment.
-
Disposal must be in accordance with federal, state, and local environmental control regulations.
-
Contaminated packaging should be disposed of in the same manner as the product itself.
4. Spill and Emergency Procedures:
-
In the event of a spill, immediately change contaminated clothing.
-
For skin contact, take off immediately all contaminated clothing and rinse skin with water/shower.
-
If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
-
For fires, use a water spray jet to suppress gases, vapors, and mists. Prevent fire extinguishing water from contaminating surface water or the ground water system.
Personal protective equipment for handling UU-T01
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of UU-T01, a selective inhibitor of the β-Catenin/T-cell factor 4 (β-catenin/Tcf) protein-protein interaction. The following guidelines are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the known hazards and handling protocols for similar β-Catenin/Tcf inhibitors. A comprehensive, substance-specific risk assessment must be conducted by qualified personnel before any handling of this compound.
Hazard Summary and Personal Protective Equipment (PPE)
Given that this compound is a novel research compound, its toxicological properties have not been fully elucidated. Based on information for analogous compounds, it should be handled as a potentially hazardous substance.
Potential Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause eye and skin irritation.
-
Potential for unknown long-term health effects.
-
Some analogous compounds are very toxic to aquatic life.
Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent inhalation of airborne particles or aerosols. |
Operational Plan for Handling this compound
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Preparation and Weighing
-
All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated, calibrated analytical balance for weighing.
-
Handle the compound with clean, dedicated spatulas and weighing paper.
-
Close the container tightly immediately after use.
Solution Preparation
-
Prepare solutions in a chemical fume hood.
-
Use appropriate glassware and ensure it is clean and dry.
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
Ensure the compound is fully dissolved before use in experiments.
Experimental Use
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and your name.
-
When using in cell culture or other experimental systems, follow standard sterile techniques within a biological safety cabinet, in addition to the chemical safety precautions.
-
Avoid the generation of aerosols.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
Waste Segregation
-
Solid Waste: Contaminated gloves, weighing paper, pipette tips, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Waste Disposal
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Ensure all waste containers are properly sealed and labeled before collection by your institution's environmental health and safety department.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
